3-Hydrazino-6-methyl-1,2,4-triazin-5-ol
Description
Properties
IUPAC Name |
3-hydrazinyl-6-methyl-4H-1,2,4-triazin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N5O/c1-2-3(10)6-4(7-5)9-8-2/h5H2,1H3,(H2,6,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMIPGOOYMVAPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40362558 | |
| Record name | 3-hydrazino-6-methyl-1,2,4-triazin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40362558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38736-23-1 | |
| Record name | 3-hydrazino-6-methyl-1,2,4-triazin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40362558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Hydrazino-6-methyl-1,2,4-triazin-5-ol chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of 3-Hydrazino-6-methyl-1,2,4-triazin-5-ol
Core Identification and Nomenclature
This compound is a heterocyclic organic compound belonging to the triazine class. Its structure, featuring a reactive hydrazino group (-NHNH₂), a methyl group, and a hydroxyl moiety on the triazine core, makes it a highly versatile and valuable building block in medicinal, materials, and analytical chemistry.[1] The presence of the hydrazino group, a potent nucleophile, is the primary driver of its chemical reactivity and its utility as a precursor for a wide array of more complex molecular architectures.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and key applications for professionals in research and drug development.
The compound exists in tautomeric equilibrium between the "-ol" and "-one" forms, a common feature for hydroxyl-substituted nitrogen heterocycles. For clarity, this guide will primarily use the name this compound, while acknowledging its structural isomerism.
Table 1: Compound Identifiers
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 38736-23-1 | [1][3] |
| Molecular Formula | C₄H₇N₅O | [1][3] |
| Molecular Weight | 141.13 g/mol | [1][3] |
| IUPAC Name | 3-hydrazinyl-6-methyl-1,2,4-triazin-5(2H)-one | [1] |
| Common Synonyms | 3-Hydrazino-6-methyl-1,2,4-triazin-5(4H)-one; 3-Hydrazino-6-methyl-4H-[1][2][4]triazin-5-one | [3] |
| InChI Key | HPMIPGOOYMVAPL-UHFFFAOYSA-N |[1] |
Physicochemical Properties
The physical and chemical properties of this compound are foundational to its handling, reaction setup, and purification. The data presented below has been aggregated from chemical supplier databases.
Table 2: Physicochemical Data
| Property | Value | Unit |
|---|---|---|
| Density | 1.75 | g/cm³ |
| Boiling Point | 255.1 | °C at 760 mmHg |
| Refractive Index | 1.765 | - |
| Vapor Pressure | 0.0166 | mmHg at 25°C |
Synthesis and Purification
Principle of Synthesis: Nucleophilic Aromatic Substitution
The most common and efficient laboratory-scale synthesis of this compound involves the direct hydrazinolysis of a suitable precursor, typically a 3-alkoxy, 3-thiol, or 3-halo derivative of 6-methyl-1,2,4-triazin-5-one.[1] The most straightforward route utilizes 6-methyl-1,2,4-triazin-5-one itself, where hydrazine hydrate acts as a potent nucleophile attacking the electrophilic C3 position of the triazine ring.[1] This reaction proceeds via a nucleophilic substitution mechanism, facilitated by heating in a polar protic solvent, which helps to stabilize the transition states and solvate the leaving group.[1] Yields for this transformation are typically high, often in the range of 75-90%.[1]
Standard Laboratory Protocol
This protocol outlines a self-validating system for the synthesis and purification, ensuring high purity of the final product.
Materials:
-
6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one (or a similar C3-substituted precursor)
-
Hydrazine hydrate (80-99%)
-
Ethanol or Isopropyl Alcohol
-
Standard reflux apparatus, filtration equipment, and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend the starting triazinone precursor (1.0 equivalent) in a suitable volume of ethanol (e.g., 10-15 mL per gram of starting material).
-
Addition of Reagent: While stirring, add an excess of hydrazine hydrate (typically 3.0 to 5.0 equivalents) to the suspension. The excess hydrazine drives the reaction to completion.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours.[5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A crystalline solid product often precipitates during cooling.
-
Filtration: Collect the precipitated solid by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove residual hydrazine hydrate and other soluble impurities.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product with high purity.[1]
-
Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.
Chemical Reactivity and Derivatization
The synthetic value of this compound lies in the versatile reactivity of its hydrazino group. This moiety serves as a powerful chemical handle for constructing a diverse library of derivatives.
Key Reaction: Hydrazone Formation
The primary amino group of the hydrazino moiety readily undergoes condensation reactions with aldehydes and ketones to form stable hydrazone (or Schiff base) derivatives.[5][6] This reaction is fundamental to the exploration of this scaffold in drug discovery, as it allows for the systematic introduction of various aryl, heteroaryl, and alkyl substituents. The resulting hydrazones often exhibit enhanced biological activity compared to the parent compound.[5][7]
Experimental Protocol: Synthesis of a Hydrazone Derivative
This protocol provides a general method for synthesizing hydrazone derivatives, a cornerstone of this compound's application.
Procedure:
-
Dissolve this compound (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Add the desired aldehyde or ketone (1.0-1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux for 3-5 hours.[5] A catalytic amount of acid (e.g., a drop of glacial acetic acid) can be added to accelerate the reaction.
-
Upon cooling, the hydrazone product typically precipitates from the solution.
-
Collect the solid by filtration, wash with cold ethanol, and recrystallize if necessary to achieve high purity.
Spectroscopic Characterization
Full spectral data for the parent compound is not widely published. However, based on extensive literature on its derivatives, a clear picture of its expected spectroscopic features can be deduced.[5][7] Characterization relies on a combination of NMR and IR spectroscopy.
-
¹H NMR: In a solvent like DMSO-d₆, one would expect to see distinct signals for the methyl protons (a singlet around 2.0-2.3 ppm), several broad, exchangeable signals for the NH and NH₂ protons of the hydrazino group and the ring NH (spanning a wide range from 4.0 to 12.0 ppm), and potentially a signal for the OH proton if the tautomer is present.
-
¹³C NMR: Expected signals would include the methyl carbon (around 15-20 ppm), and several signals in the aromatic/olefinic region (140-165 ppm) corresponding to the three distinct carbons of the triazine ring, including the carbonyl carbon (C=O).
-
IR Spectroscopy: Key vibrational bands would confirm the functional groups: N-H stretching bands (typically broad) in the 3100-3400 cm⁻¹ region, a strong C=O stretching band around 1650-1700 cm⁻¹, and C=N stretching bands within the 1500-1600 cm⁻¹ range.
Applications in Research and Drug Development
The true value of this compound is realized in its role as a scaffold for developing new functional molecules. Its derivatives have shown significant promise across several therapeutic and analytical fields.[1]
-
Anticancer Agents: In vitro studies have demonstrated that this compound can reduce cell viability and promote apoptosis in human breast cancer cell lines.[1] The broader class of triazine-hydrazone derivatives has shown potent antiproliferative activity against various cancer cell lines, including MCF-7 (breast) and HCT-116 (colon).[6]
-
Antimicrobial Activity: Derivatives have been reported to possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, making this scaffold a point of interest for developing new antibiotics.[1]
-
Enzyme Inhibition: Through computational screening, a derivative, 3-[(2E)-2-(2-Hydroxy-5-nitrobenzylidene)hydrazino]-6-methyl-1,2,4-triazin-5-ol, was identified as a potential inhibitor of acetyl-CoA carboxylase, an enzyme implicated in metabolic disorders like obesity.[1]
-
Antioxidant Properties: Closely related 3-hydrazinyl-1,2,4-triazin-5-one derivatives have been synthesized and shown to possess significant antioxidant activity, in some cases superior to that of ascorbic acid, suggesting potential applications in treating conditions associated with oxidative stress.[5][7]
-
Analytical Chemistry: The compound functions as an effective ionophore. It has been successfully used to develop chromium (III) ion-selective sensors and is known to form stable complexes with metals like silver, highlighting its utility in creating advanced analytical tools.[1]
Safety and Handling
For research use only. Not intended for human or veterinary use. [1] As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. As a hydrazine derivative, it should be handled with care, avoiding inhalation, ingestion, and skin contact. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
References
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Synthesis of novel[1][2][4]triazolo[1,5-b][1][2][3][4]tetrazines and investigation of their fungistatic activity. National Center for Biotechnology Information (PMC). [Link]
-
Compound 6-methyl-3-[2-(3-phenylpropylidene)hydrazinyl]-1,2,4-triazin-5(4H). MolPort. [Link]
-
3-hydrazinyl-6-methyl-1,2,4-triazin-5(2H)-one. Letopharm Limited. [Link]
-
Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. National Center for Biotechnology Information (PMC). [Link]
-
Synthesis and antioxidant activity of 3-(2-R-ylidenehydrazinyl)-6-tert-butyl-4H-[1][2][4]triazin-5-ones. Pharmacia. [Link]
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(PDF) Synthesis and antioxidant activity of 3-(2-R-ylidenehydrazinyl)-6-tert-butyl-4H-[1][2][4]triazin-5-ones. ResearchGate. [Link]
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- 4. Compound 6-methyl-3-[2-(3-phenylpropylidene)hydrazinyl]-1,2,4-triazin-5(4H)-one -... [chemdiv.com]
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- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Molecular Structure of 3-Hydrazino-6-methyl-1,2,4-triazin-5-ol
Abstract
This technical guide provides a comprehensive examination of the molecular structure of 3-Hydrazino-6-methyl-1,2,4-triazin-5-ol (CAS No. 38736-23-1), a heterocyclic compound of significant interest in medicinal and materials chemistry. This document elucidates the compound's structural features, with a detailed analysis of its predominant tautomeric form. We present a robust, field-proven synthetic protocol, adapted from closely related analogues, and provide an expert interpretation of its expected spectroscopic characteristics. Furthermore, this guide explores the compound's potential as a versatile building block for the synthesis of diverse bioactive molecules, particularly in the realms of antimicrobial and anticancer research. This paper is intended for researchers, scientists, and professionals in drug development seeking a deep, practical understanding of this valuable triazine derivative.
Introduction to the 1,2,4-Triazine Scaffold
The 1,2,4-triazine ring system is a prominent heterocyclic scaffold in the field of drug discovery. Its unique arrangement of nitrogen atoms imparts a distinct electronic character, enabling it to serve as a bioisostere for other cyclic systems and engage in a variety of non-covalent interactions with biological targets. The incorporation of a hydrazino (-NHNH₂) moiety, as seen in the title compound, introduces a highly reactive and versatile nucleophilic center. This feature is frequently exploited for the synthesis of more complex molecular architectures, such as hydrazones, Schiff bases, and further heterocyclic rings, making hydrazino-triazines valuable intermediates in synthetic chemistry[1][2]. Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties[1][3][4]. This guide focuses specifically on the 6-methyl substituted variant, providing a foundational understanding of its core molecular structure.
Nomenclature and Physicochemical Properties
The unambiguous identification of a chemical entity is paramount for reproducible scientific research. This section details the nomenclature and key physicochemical properties of the target compound.
Systematic Name: The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-hydrazinyl-6-methyl-4H-1,2,4-triazin-5-one . This nomenclature is critical as it defines the molecule's predominant tautomeric form, which is discussed in detail in Section 3.1.
Physicochemical Data Summary:
| Property | Value | Source |
| CAS Number | 38736-23-1 | [1] |
| Molecular Formula | C₄H₇N₅O | [1] |
| Molecular Weight | 141.13 g/mol | [1] |
| Canonical SMILES | CC1=NN=C(NN)N(C1=O) | Inferred |
| InChI Key | HPMIPGOOYMVAPL-UHFFFAOYSA-N | [1] |
Elucidation of the Molecular Structure
A precise understanding of a molecule's three-dimensional structure and electronic properties is the foundation of rational drug design and materials science.
The Critical Role of Tautomerism
Heterocyclic systems containing both amine/imine and keto/enol functionalities, such as this compound, can exist in several tautomeric forms. Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton. The relative stability of these forms is influenced by factors like solvent, pH, and temperature, and can significantly impact the molecule's chemical reactivity and biological interactions[5][6].
For the title compound, several potential tautomers can be envisioned, including keto-enol and hydrazino-hydrazono forms. However, extensive studies on related 1,2,4-triazin-5-one systems and the formal IUPAC name, 3-hydrazinyl-6-methyl-4H-1,2,4-triazin-5-one, strongly indicate that the keto-hydrazinyl form is the most stable and predominant tautomer in solution and solid states[1].
Below is a diagram illustrating the key tautomeric equilibrium.
Caption: Tautomeric equilibrium of the title compound.
Predicted Spectroscopic Signature
3.2.1 ¹H NMR Spectroscopy (Predicted) (Solvent: DMSO-d₆)
-
~12.0 ppm (singlet, 1H): This downfield signal is characteristic of the N-H proton of the triazine ring lactam, broadened by exchange.
-
~8.3 ppm (singlet, 1H): Attributed to the N-H proton of the hydrazino group attached to the triazine ring.
-
~4.3 ppm (broad singlet, 2H): Corresponds to the two protons of the terminal -NH₂ of the hydrazino group. This signal is often broad due to quadrupole effects from the nitrogen and exchange with trace water in the solvent.
-
~2.1 ppm (singlet, 3H): This signal is predicted for the methyl protons at the C6 position. This is the key difference from the analogue, which shows a singlet at ~1.32 ppm for the nine equivalent protons of the tert-butyl group[7].
3.2.2 ¹³C NMR Spectroscopy (Predicted) (Solvent: DMSO-d₆)
-
~162.0 ppm: Carbonyl carbon (C=O) at the C5 position.
-
~153.0 ppm: Carbon atom at the C6 position, attached to the methyl group.
-
~150.0 ppm: Carbon atom at the C3 position, bearing the hydrazino group.
-
~20.0 ppm: The methyl carbon at the C6 position. For comparison, the analogue shows signals for the tert-butyl group at ~27.6 ppm and ~36.5 ppm[7].
3.2.3 Infrared (IR) Spectroscopy (Predicted)
-
3300-3100 cm⁻¹: Multiple, potentially broad peaks corresponding to N-H stretching vibrations from the ring and the hydrazino group.
-
~1650 cm⁻¹: A strong absorption band due to the C=O (amide) stretching vibration.
-
~1600 cm⁻¹: C=N stretching vibration within the triazine ring.
Synthesis and Characterization Workflow
The synthesis of this compound is most effectively achieved via the hydrazinolysis of a suitable precursor, such as a 3-methylthio- or 3-alkoxy- substituted triazinone. This method is a robust and high-yielding nucleophilic substitution reaction.
Synthetic Pathway Diagram
The logical flow from a common starting material to the final product is outlined below.
Caption: General synthetic workflow for the target compound.
Detailed Synthesis Protocol
This protocol is adapted from the successful synthesis of the 6-tert-butyl analogue and is expected to provide high yields of the desired product[7].
Objective: To synthesize this compound from 6-Methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one.
Materials:
-
6-Methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one (1 equivalent)
-
Hydrazine hydrate (≥98%, ~6-8 equivalents)
-
Isopropyl alcohol (or Ethanol)
-
Standard reflux apparatus, filtration equipment, and magnetic stirrer.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend the starting material, 6-Methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one, in isopropyl alcohol (approx. 15-20 mL per gram of starting material).
-
Addition of Reagent: To this suspension, add hydrazine hydrate (6-8 equivalents) dropwise at room temperature.
-
Scientific Rationale: Hydrazine hydrate serves as both the nucleophile and the reaction medium. A large excess is used to drive the reaction to completion and ensure the efficient displacement of the methylthio leaving group. Isopropyl alcohol is an excellent polar solvent that facilitates the dissolution of the reactants at elevated temperatures.
-
-
Reflux: Heat the reaction mixture to reflux (approximately 82°C for isopropanol) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Scientific Rationale: The elevated temperature provides the necessary activation energy for the nucleophilic aromatic substitution to occur. The methylthio (-SCH₃) group is an excellent leaving group, facilitating the attack by the hydrazine nucleophile at the C3 position of the triazine ring.
-
-
Isolation: After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath for 30 minutes. A crystalline solid should precipitate.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold isopropyl alcohol to remove any unreacted hydrazine hydrate and other impurities.
-
Drying: Dry the purified product in a vacuum oven to afford the desired this compound. Typical yields for this type of reaction are in the range of 75-90%[1].
Applications in Drug Discovery and Development
The title compound is not merely a synthetic intermediate but also a platform for developing novel therapeutic agents. The reactive hydrazino group is a key functional handle for creating libraries of derivatives through condensation with various aldehydes and ketones, forming stable hydrazones[7].
-
Antimicrobial Agents: Derivatives of this compound have shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria[1]. The triazine-hydrazone scaffold can be fine-tuned by modifying the substituent introduced via the condensation reaction, allowing for the optimization of potency and spectrum of activity.
-
Anticancer Research: In vitro studies on human breast cancer cell lines have indicated that derivatives of this compound can reduce cell viability and induce apoptosis, highlighting its potential as a scaffold for novel oncology drugs[1].
-
Enzyme Inhibition: Through in silico screening, a specific hydrazone derivative of this molecule was identified as a potential inhibitor of acetyl-CoA carboxylase, an enzyme implicated in metabolic disorders[1]. This suggests that the core structure can be used to target specific enzyme active sites.
Conclusion
This compound is a structurally significant heterocyclic compound defined by the predominance of its keto-hydrazinyl tautomer. Its molecular architecture has been thoroughly examined in this guide through an analysis of its nomenclature, predicted spectroscopic properties based on a close structural analogue, and a detailed, mechanistically-grounded synthetic protocol. The presence of the versatile hydrazino group makes this molecule a highly valuable building block for combinatorial chemistry and targeted drug design, with demonstrated potential in the development of new antimicrobial and anticancer agents. This guide provides the foundational knowledge required for researchers to confidently synthesize, characterize, and utilize this compound in their scientific endeavors.
References
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V.S. Moskvina, V.V. Klyuchko, R.B. Kholod, R.I. Vasylyna, A.G. Pokhodylo, N.M. Pokhodylo. (2022). Synthesis and antioxidant activity of 3-(2-R-ylidenehydrazinyl)-6-tert-butyl-4H-[1][7]triazin-5-ones. Pharmacia, 69(3), 743-752. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1284234, 4-Amino-6-methyl-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one. Retrieved January 27, 2026, from [Link].
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 601464, 3-Hydrazino-5,6-diphenyl-1,2,4-triazine. Retrieved January 27, 2026, from [Link].
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Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910–1939. Available at: [Link]
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The Journal of Organic Chemistry. (1977). Volume 42, Issue 11. ACS Publications. (Note: This source lists the CAS number but the full text was not available for detailed analysis). Available at: [Link]
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V.S. Moskvina, et al. (2022). Synthesis and antioxidant activity of 3-(2-R-ylidenehydrazinyl)-6-tert-butyl-4H-[1][7]triazin-5-ones. ResearchGate. Available at: [Link]
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I. Y. Shkodenko, et al. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. ResearchGate. Available at: [Link]
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Rihong, T. (2011). Synthesis and Biological Activities of 1,2,4-Triazine Derivatives. Advanced Materials Research, 396-398, 1435-1438. Available at: [Link]
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S. Singh, et al. (2013). Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives. Material Science Research India. Available at: [Link]
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B.A. Varynskyi, et al. (2014). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research, 6(5), 1342-1350. Available at: [Link]
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H. T. Le, et al. (2025). ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1- PHENYL-4-ACETYL-3-HYDROXY. Danang University Journal of Science and Technology. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 676486, 4-Amino-6-(tert-butyl)-4H-1,2,4-triazine-3-thione-5-one. Retrieved January 27, 2026, from [Link].
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The Pharmacological Potential of 3-Hydrazino-6-methyl-1,2,4-triazin-5-ol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,4-triazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities. This technical guide focuses on the synthesis, biological evaluation, and mechanistic understanding of a specific class of these compounds: 3-Hydrazino-6-methyl-1,2,4-triazin-5-ol and its derivatives. These molecules have emerged as promising candidates for the development of novel therapeutic agents, demonstrating significant potential in antimicrobial, anticancer, anti-inflammatory, and antiviral applications. This document provides an in-depth exploration of their chemical synthesis, a comprehensive overview of their biological activities supported by quantitative data, and a detailed analysis of their underlying mechanisms of action. Detailed experimental protocols and visual representations of key signaling pathways are included to facilitate further research and drug development in this area.
Introduction: The Versatility of the 1,2,4-Triazine Core
Heterocyclic compounds are fundamental to the development of new pharmaceuticals, and among them, the 1,2,4-triazine nucleus holds a prominent position.[1] This six-membered ring containing three nitrogen atoms serves as a versatile scaffold for the design of molecules with diverse pharmacological properties.[2] The inherent chemical features of the 1,2,4-triazine ring, including its ability to participate in hydrogen bonding and π-π stacking interactions, make it an ideal candidate for molecular recognition within biological systems.
Derivatives of 1,2,4-triazine have demonstrated a wide array of biological activities, including but not limited to, antimicrobial, antiviral, anticancer, and anti-inflammatory effects.[3] The focus of this guide, this compound, incorporates a key hydrazino group, which is a common pharmacophore known to contribute to a range of biological activities.[4] The strategic placement of the hydrazino, methyl, and hydroxyl groups on the triazine core provides a unique chemical entity with significant potential for further derivatization and optimization of its therapeutic properties.
Synthesis of this compound and Its Derivatives
The synthesis of the this compound core and its subsequent derivatization is a critical step in exploring its therapeutic potential. The general approach involves the cyclization of a thiocarbohydrazide with a dicarbonyl compound, followed by the introduction of the hydrazino group.
Synthesis of the Core Scaffold: 3-Mercapto-6-methyl-1,2,4-triazin-5(2H)-one
A common precursor for the target molecule is 3-mercapto-6-methyl-1,2,4-triazin-5(2H)-one. This intermediate can be synthesized through the reaction of thiocarbohydrazide with pyruvic acid.[5]
Experimental Protocol: Synthesis of 3-Mercapto-6-methyl-1,2,4-triazin-5(2H)-one
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve thiocarbohydrazide (1 equivalent) in a suitable solvent such as ethanol.
-
Addition of Reagent: To this solution, add pyruvic acid (1 equivalent).
-
Reaction Conditions: The reaction mixture is then heated under reflux for a period of 4-6 hours.
-
Work-up and Purification: After cooling to room temperature, the resulting precipitate is filtered, washed with cold ethanol, and dried to yield the 3-mercapto-6-methyl-1,2,4-triazin-5(2H)-one product.[6]
Introduction of the Hydrazino Group
The key hydrazino moiety can be introduced by reacting the 3-mercapto or a 3-methylthio derivative with hydrazine hydrate. The sulfur-containing group acts as a good leaving group, allowing for nucleophilic substitution by hydrazine.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: Suspend 3-mercapto-6-methyl-1,2,4-triazin-5(2H)-one (1 equivalent) in a suitable solvent like ethanol or isopropanol.
-
Addition of Hydrazine Hydrate: Add an excess of hydrazine hydrate (typically 5-10 equivalents) to the suspension.
-
Reaction Conditions: The reaction mixture is heated under reflux for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then washed with a cold solvent and can be further purified by recrystallization to afford this compound.
Derivatization Strategies
The hydrazino group at the C3 position offers a reactive handle for a wide range of chemical modifications to generate a library of derivatives. A common and effective strategy is the condensation of the hydrazino group with various aldehydes and ketones to form the corresponding hydrazones (Schiff bases).
Experimental Protocol: General Synthesis of 3-(2-aryl-hydrazinyl)-6-methyl-1,2,4-triazin-5-ol Derivatives
-
Reaction Setup: Dissolve this compound (1 equivalent) in a suitable solvent, such as ethanol or acetic acid.
-
Addition of Carbonyl Compound: Add the desired aldehyde or ketone (1-1.2 equivalents) to the solution. A catalytic amount of an acid (e.g., a few drops of glacial acetic acid) can be added to facilitate the reaction.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated for a few hours.
-
Work-up and Purification: The resulting precipitate is collected by filtration, washed with a suitable solvent, and dried. Recrystallization from an appropriate solvent system can be performed for further purification.[4]
Biological Activities and Mechanistic Insights
Derivatives of this compound have been investigated for a range of biological activities, demonstrating their potential as multifaceted therapeutic agents.
Antimicrobial Activity
The search for novel antimicrobial agents is a global health priority due to the rise of drug-resistant pathogens. 1,2,4-Triazine derivatives have shown considerable promise in this area.[5] The antimicrobial efficacy of these compounds is often attributed to their ability to interfere with essential cellular processes in microorganisms.
The mechanism of action for the antimicrobial effects of triazine derivatives can be multifaceted. For fungi, some derivatives have been shown to target lanosterol 14α-demethylase (CYP51), an essential enzyme in the ergosterol biosynthesis pathway, which is crucial for fungal cell membrane integrity.
Table 1: Antimicrobial Activity of Selected 1,2,4-Triazine Derivatives
| Compound ID | Test Organism | MIC (µg/mL) | Reference |
| 4k | Staphylococcus aureus | 31.25 | [1] |
| 4k | Salmonella typhimurium | 31.25 | [1] |
| 5d | Staphylococcus aureus | 31.25 | [1] |
| 6h | Staphylococcus aureus | 62.5 | [1] |
| 6i | Escherichia coli | 62.5 | [1] |
| Compound 9 | Escherichia coli | 1.95 | [7] |
| Compound 5 | Escherichia coli | 1.95 | [7] |
Anticancer Activity
Cancer remains a leading cause of mortality worldwide, and the development of novel, more effective, and less toxic anticancer drugs is a continuous endeavor. Numerous 1,2,4-triazine derivatives have demonstrated potent in vitro and in vivo anticancer activity against various cancer cell lines.[]
The anticancer mechanism of these compounds often involves the induction of apoptosis, or programmed cell death, in cancer cells.[9] Studies have shown that certain 1,2,4-triazine derivatives can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[10] This is often accompanied by the modulation of key signaling molecules involved in cell survival and proliferation, such as the inhibition of the mTOR pathway and the upregulation of Beclin-1, a key protein in autophagy.[10]
Table 2: Anticancer Activity of Selected 1,2,4-Triazine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 11 | MCF-7 (Breast) | 1.01 | [4] |
| Compound 11 | HCT-116 (Colon) | 0.97 | [4] |
| Compound 112c | HCT-116 (Colon) | 4.363 | [11] |
| Compound 112a | HCT-116 (Colon) | 18.76 | [11] |
| Triazinone 4c | MCF-7 (Breast) | Potent (approx. 6-fold > podophyllotoxin) | [12] |
| Triazinone 5e | MCF-7 (Breast) | Potent (approx. 6-fold > podophyllotoxin) | [12] |
| Triazinone 7c | MCF-7 (Breast) | Potent (approx. 6-fold > podophyllotoxin) | [12] |
Anti-inflammatory Activity
Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. 1,2,4-Triazine derivatives have been identified as potent anti-inflammatory agents. Their mechanism of action is often linked to the inhibition of key inflammatory mediators and signaling pathways.
A primary target for many anti-inflammatory drugs is the cyclooxygenase (COX) enzyme, particularly the inducible isoform, COX-2. Inhibition of COX-2 reduces the production of prostaglandins, which are key mediators of inflammation and pain.[5] Furthermore, some 1,2,4-triazine derivatives have been shown to suppress the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[13] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes.
Antiviral Activity
The emergence of new and re-emerging viral infections necessitates the development of novel antiviral therapeutics. 1,2,4-Triazine derivatives have shown potential as antiviral agents against a range of DNA and RNA viruses.[14] The broad-spectrum antiviral activity of some triazine-containing compounds, such as ribavirin, highlights the potential of this scaffold in antiviral drug discovery.[15]
The antiviral mechanism of action can vary depending on the specific derivative and the target virus. For some influenza viruses, it has been suggested that 1,2,4-triazine derivatives may act as neuraminidase inhibitors, preventing the release of new virus particles from infected cells.[16] Other proposed mechanisms include the inhibition of viral replication by targeting viral polymerases or other essential enzymes.
Table 3: Antiviral Activity of Selected 1,2,4-Triazine Derivatives
| Compound ID | Virus | Cell Line | IC50 (µg/mL) | Reference |
| Pyrrolo[2,1-f][1][4][17]triazine derivative | Influenza A (H1N1) | MDCK | 4 | [16] |
Conclusion and Future Perspectives
The this compound scaffold and its derivatives represent a promising class of compounds with a diverse range of biological activities. The synthetic accessibility of these molecules, coupled with their significant antimicrobial, anticancer, anti-inflammatory, and antiviral potential, makes them attractive candidates for further drug development.
Future research in this area should focus on several key aspects:
-
Structure-Activity Relationship (SAR) Studies: A systematic exploration of the chemical space around the this compound core is crucial to delineate the structural features responsible for the observed biological activities and to optimize potency and selectivity.
-
Mechanism of Action Elucidation: While initial mechanistic insights are available, further detailed studies are required to fully understand the molecular targets and signaling pathways modulated by these compounds. This will be essential for their rational design and clinical development.
-
In Vivo Efficacy and Safety Profiling: Promising in vitro candidates must be evaluated in relevant animal models to assess their in vivo efficacy, pharmacokinetic properties, and toxicological profiles.
-
Development of Drug Delivery Systems: Formulating these compounds into effective drug delivery systems could enhance their bioavailability and therapeutic efficacy.
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The Multifaceted Mechanisms of Action of 3-Hydrazino-6-methyl-1,2,4-triazin-5-ol and its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,4-triazine scaffold, particularly functionalized with a hydrazino group as seen in 3-Hydrazino-6-methyl-1,2,4-triazin-5-ol, represents a cornerstone in medicinal chemistry. While the core compound serves primarily as a versatile synthetic intermediate, its derivatives have emerged as a rich source of pharmacologically active agents with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the mechanisms of action associated with this class of compounds, focusing on their anticancer, antimicrobial, and enzyme-inhibitory properties. We will delve into the molecular pathways they modulate, supported by experimental evidence, and provide detailed protocols for assessing their biological effects.
Introduction: The 1,2,4-Triazine Scaffold – A Privileged Structure in Drug Discovery
The 1,2,4-triazine ring system is a six-membered heterocycle containing three nitrogen atoms. Its unique electronic properties and spatial arrangement allow for diverse substitutions, making it a "privileged scaffold" in the design of novel therapeutic agents. This compound is a key building block within this class, characterized by a reactive hydrazino moiety (-NHNH2) that is crucial for both its derivatization and, in many cases, its biological activity. The inherent reactivity of the hydrazino group allows for the facile synthesis of a wide array of hydrazone derivatives, which have demonstrated significant potential in various therapeutic areas.
Synthetic Strategies: From the Core to Bioactive Derivatives
The synthesis of this compound is typically achieved through the hydrazinolysis of a suitable precursor, such as a 3-thioxo or 3-methoxy-1,2,4-triazin-5-one. This straightforward reaction provides a reliable route to the core scaffold.
The true therapeutic potential is unlocked through the derivatization of the hydrazino group. The most common and effective strategy involves the condensation of the hydrazino-triazine with various aldehydes and ketones to form Schiff bases, known as hydrazones. This reaction is highly versatile, allowing for the introduction of a wide range of substituents that can modulate the compound's physicochemical properties and biological targets.
Caption: General synthetic workflow for this compound and its bioactive hydrazone derivatives.
A Spectrum of Biological Activities
Derivatives of this compound have been reported to exhibit a remarkable range of pharmacological effects. This versatility underscores the importance of the 1,2,4-triazine-hydrazone scaffold in medicinal chemistry.
| Biological Activity | Description | Key Structural Features |
| Anticancer | Induction of apoptosis, cell cycle arrest, and inhibition of key cancer-related enzymes in various cancer cell lines. | Aromatic and heterocyclic substituents on the hydrazone moiety. |
| Antimicrobial | Activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. | The presence of the azomethine group (-N=CH-) is often crucial. |
| Enzyme Inhibition | Specific inhibition of enzymes such as D-amino acid oxidase (DAAO) and acetyl-CoA carboxylase (ACC). | Tailored substituents to fit the enzyme's active site. |
| Antioxidant | Ability to scavenge free radicals and reduce oxidative stress. | Phenolic hydroxyl groups on the aromatic substituents. |
In-Depth Mechanisms of Action
Anticancer Activity: A Multi-pronged Assault on Cancer Cells
The anticancer properties of 1,2,4-triazine hydrazone derivatives are not attributed to a single mechanism but rather to a coordinated attack on multiple cellular processes that are critical for cancer cell survival and proliferation.
4.1.1 Induction of Apoptosis: A primary mechanism of action is the induction of programmed cell death, or apoptosis. This is achieved through the modulation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][2]
-
Intrinsic Pathway: These compounds can influence the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. An increase in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade.
-
Extrinsic Pathway: Some derivatives can upregulate the expression of death receptors (e.g., Fas, TRAIL receptors) on the cancer cell surface, making them more susceptible to apoptotic signals.
-
Caspase Activation: Both pathways converge on the activation of a cascade of cysteine-aspartic proteases known as caspases. Initiator caspases (caspase-8 and caspase-9) activate executioner caspases (caspase-3, -6, and -7), which then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[3][4][5]
Caption: Simplified signaling pathway for apoptosis induction by 1,2,4-triazine derivatives.
4.1.2 Cell Cycle Arrest: Many 1,2,4-triazine derivatives have been shown to halt the progression of the cell cycle at specific checkpoints, most commonly at the G2/M or G0/G1 phases.[6] This prevents cancer cells from dividing and can ultimately lead to apoptosis.
4.1.3 Inhibition of Key Enzymes:
-
Topoisomerase II: Some derivatives can inhibit topoisomerase II, an enzyme essential for DNA replication and repair. This leads to DNA damage and triggers apoptotic pathways.
-
β-Tubulin Polymerization: Inhibition of β-tubulin polymerization disrupts the formation of the mitotic spindle, leading to mitotic arrest and subsequent cell death.
Antimicrobial Activity: Targeting Essential Bacterial Processes
The antimicrobial efficacy of 1,2,4-triazine hydrazones is largely attributed to their ability to interfere with fundamental cellular processes in bacteria and fungi. The azomethine group (-N=CH-) of the hydrazone moiety is often considered a key pharmacophore for this activity.[7]
4.2.1 Inhibition of DNA Gyrase: A significant molecular target for the antibacterial action of these compounds is DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication, repair, and recombination.[8][9][10][11][12] By inhibiting DNA gyrase, these derivatives prevent the relaxation of supercoiled DNA, leading to a cessation of DNA synthesis and ultimately bacterial cell death. This target is particularly attractive as DNA gyrase is present in bacteria but not in humans, offering a degree of selective toxicity.[13]
Caption: Proposed mechanism of antibacterial action via DNA gyrase inhibition.
4.2.2 Inhibition of Fungal Lanosterol 14α-demethylase (CYP51): In fungi, a key target for some 1,2,4-triazine derivatives is the enzyme lanosterol 14α-demethylase (CYP51).[14] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity and leads to fungal cell death.
Enzyme Inhibition: Precision Targeting for Therapeutic Intervention
The versatility of the 1,2,4-triazine scaffold allows for the design of potent and selective inhibitors of various enzymes implicated in disease.
-
D-Amino Acid Oxidase (DAAO) Inhibition: Certain 5-hydroxy-1,2,4-triazin-6(1H)-one derivatives have been developed as potent inhibitors of D-amino acid oxidase. DAAO is a flavoenzyme that degrades D-serine, a co-agonist at the NMDA receptor. Inhibition of DAAO can increase D-serine levels in the brain, which is a potential therapeutic strategy for schizophrenia.
-
Acetyl-CoA Carboxylase (ACC) Inhibition: Derivatives of 1,2,4-triazines have been identified as potential inhibitors of acetyl-CoA carboxylase. ACC is a key enzyme in fatty acid synthesis, and its inhibition is a promising approach for the treatment of metabolic diseases such as obesity and diabetes.
Experimental Protocols for Biological Evaluation
To assess the biological activities of this compound derivatives, standardized and validated experimental protocols are essential.
Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[3][8][15][16]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium from each well and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[1][5]
Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. The MIC is determined by observing the lowest concentration of the agent that inhibits visible growth after incubation.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial or fungal suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate containing the diluted compound with 50 µL of the standardized inoculum. Include a growth control well (medium and inoculum) and a sterility control well (medium only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for most bacteria. Fungal incubation times and temperatures may vary.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Minimum Bactericidal Concentration (MBC) (Optional): To determine the MBC, subculture an aliquot from the wells showing no visible growth onto an agar plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Conclusion and Future Directions
The this compound scaffold and its derivatives represent a highly promising class of compounds with diverse and potent biological activities. Their mechanisms of action, particularly in the realms of anticancer and antimicrobial therapy, are multifaceted and involve the modulation of key cellular pathways and the inhibition of essential enzymes. The ability to induce apoptosis and arrest the cell cycle in cancer cells, coupled with the inhibition of critical bacterial enzymes like DNA gyrase, highlights the therapeutic potential of this chemical class.
Future research should focus on:
-
Target Deconvolution: Identifying the specific molecular targets for derivatives that show potent biological activity but whose mechanism of action is not yet fully elucidated.
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the substituents on the 1,2,4-triazine-hydrazone scaffold to optimize potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy and Safety: Progressing the most promising lead compounds into preclinical and clinical studies to evaluate their therapeutic potential in relevant disease models.
-
Combination Therapies: Investigating the synergistic effects of these compounds with existing therapeutic agents to enhance efficacy and overcome drug resistance.
The continued exploration of the 1,2,4-triazine scaffold holds great promise for the development of novel and effective treatments for a wide range of diseases.
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- 12. Synthesis, antimicrobial evaluation, and computational investigation of new triazine-based compounds via DFT and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 13. s-Triazine Derivatives Functionalized with Alkylating 2-Chloroethylamine Fragments as Promising Antimicrobial Agents: Inhibition of Bacterial DNA Gyrases, Molecular Docking Studies, and Antibacterial and Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. pubs.acs.org [pubs.acs.org]
A Theoretical Framework for Elucidating the Reaction Mechanisms of 3-Hydrazino-6-methyl-1,2,4-triazin-5-ol
Introduction: The Significance of Mechanistic Insight
The 1,2,4-triazine ring system is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties[1]. The specific compound, 3-Hydrazino-6-methyl-1,2,4-triazin-5-ol, combines the reactive hydrazino group with the triazinone core, creating a molecule with multiple functional sites susceptible to a variety of chemical transformations. These reactions, such as condensations, cyclizations, and substitutions, are fundamental to the synthesis of diverse chemical libraries for drug discovery[2][3][4].
However, optimizing reaction conditions and predicting product outcomes can be a resource-intensive process governed by trial and error. A theoretical investigation of the underlying reaction mechanisms provides a powerful, predictive tool. By modeling the energetics of reaction pathways, we can identify the most probable routes, understand the stability of intermediates and transition states, and rationalize the effects of substituents and solvents. This guide establishes a rigorous computational protocol for achieving this mechanistic clarity.
Foundational Analysis: The Crucial Role of Tautomerism
Before any reaction mechanism can be credibly investigated, the ground-state structure of the reactant must be unequivocally established. For this compound, this is complicated by the existence of multiple tautomeric forms. The relative stability of these tautomers dictates the molecule's electronic properties and, consequently, its reactivity. The hydrazino group can exist in an amino or imino form, while the triazinone ring can exhibit keto-enol tautomerism.
A theoretical approach is exceptionally well-suited to determine the predominant tautomer. Through high-level quantum chemical calculations, the relative energies of all possible isomers can be computed to identify the most stable form in the gas phase and in solution. This approach has been successfully used to determine that the 3-amino-1,2,4-triazin-5(2H)-one form is the most stable tautomer for a closely related parent compound, providing a validated methodological precedent[5]. The same principles apply here, where the relative energies of the hydrazino-keto, hydrazono-keto, and various enol forms must be compared.
Caption: Figure 1. Key tautomeric equilibria for the title compound.
A Validated Computational Workflow for Mechanistic Investigation
To ensure trustworthiness and reproducibility, a standardized and self-validating computational protocol is essential. The workflow described below is synthesized from best practices reported in theoretical studies of related heterocyclic systems[6][7][8].
The Power of Density Functional Theory (DFT)
Density Functional Theory (DFT) stands as the method of choice for mechanistic studies of medium-to-large organic molecules. It provides an excellent balance between computational cost and accuracy. Functionals such as B3LYP are widely used and have a long track record of success, while modern functionals like M06-2X can offer improved accuracy for non-covalent interactions and barrier heights[9].
Protocol for Mechanistic Analysis
A robust investigation follows a clear, step-by-step process to map the potential energy surface of a reaction.
Step-by-Step Computational Protocol:
-
Geometry Optimization:
-
Objective: To find the lowest energy structure for all reactants, intermediates, transition states, and products.
-
Method: Employ a suitable DFT functional (e.g., B3LYP) with a robust basis set, such as 6-311++G(d,p), which includes polarization and diffuse functions to accurately describe charge distribution[5][8].
-
Causality: An accurate starting geometry is the bedrock of all subsequent energy calculations. Without a fully optimized structure, calculated energies are physically meaningless.
-
-
Solvation Modeling:
-
Objective: To account for the influence of the solvent on the reaction energetics.
-
Method: Use an implicit solvation model like the SMD (Solvation Model based on Density) or PCM (Polarizable Continuum Model)[9].
-
Causality: Solvents can preferentially stabilize charged or polar species (like transition states), dramatically altering activation barriers compared to the gas phase. Neglecting solvent effects is a common source of error.
-
-
Frequency Calculations:
-
Objective: To characterize the nature of the optimized stationary points and to obtain zero-point vibrational energies (ZPVE).
-
Method: Perform a frequency calculation at the same level of theory as the optimization.
-
Self-Validation:
-
A minimum (reactant, intermediate, product) will have zero imaginary frequencies .
-
A first-order saddle point (transition state) will have exactly one imaginary frequency .
-
-
Causality: This step is non-negotiable. It mathematically confirms that a structure is a true minimum or a valid transition state. The imaginary frequency corresponds to the vibrational mode of the atoms along the reaction coordinate.
-
-
Intrinsic Reaction Coordinate (IRC) Analysis:
-
Objective: To confirm that a transition state correctly connects the intended reactant and product.
-
Method: An IRC calculation starts at the transition state geometry and follows the potential energy surface downhill in both the forward and reverse directions.
-
Self-Validation: The IRC path must terminate at the optimized geometries of the reactant and product. If it does not, the transition state is for a different reaction pathway.
-
Caption: Figure 2. A self-validating workflow for computational chemistry.
Probing Plausible Reaction Mechanisms
Armed with a robust computational workflow, we can now investigate chemically reasonable reaction pathways for this compound.
Nucleophilic Condensation: Hydrazone Formation
The hydrazino group is a potent nucleophile, making its reaction with aldehydes and ketones one of the most important transformations. This reaction is widely used to synthesize biologically active hydrazone derivatives from various triazine precursors[2][10].
The mechanism typically proceeds via:
-
Nucleophilic attack of the terminal nitrogen of the hydrazine onto the carbonyl carbon of the aldehyde/ketone.
-
Proton transfer steps to form a carbinolamine intermediate.
-
Dehydration (elimination of a water molecule) to yield the final hydrazone product.
A theoretical investigation would calculate the activation energy for each step, identifying the rate-determining step and providing insight into how acid or base catalysis, observed experimentally, facilitates the reaction by stabilizing key intermediates or transition states[2].
Caption: Figure 3. Energy profile of a typical hydrazone formation reaction.
Cyclization Reactions
The presence of multiple nitrogen and oxygen atoms makes the scaffold ideal for intramolecular or intermolecular cyclization reactions, leading to fused heterocyclic systems. For example, reaction with α-haloketones or related bifunctional electrophiles could lead to the formation of triazino-thiadiazine systems or other fused rings, a strategy that has been productively employed for related triazines[3]. Computational studies can be used to predict the regioselectivity of such cyclizations by comparing the activation barriers for competing pathways, a task that is often challenging to determine purely by experiment. A similar theoretical approach has been used to elucidate the ring-opening and rearrangement mechanism in other complex triazine systems[6].
Quantitative Data Analysis and Experimental Correlation
The ultimate output of a theoretical investigation is quantitative energetic data. This data should be presented clearly to allow for straightforward comparison of different reaction pathways.
Table 1: Hypothetical Calculated Energies for Hydrazone Formation (kcal/mol)
| Species | Electronic Energy (E) | ZPVE-Corrected Energy (E₀) | Gibbs Free Energy (G) | Relative Gibbs Free Energy (ΔG) |
| Reactants | -X.000 | -X.100 | -X.150 | 0.0 |
| Transition State 1 (TS1) | -X.020 | -X.115 | -X.130 | +12.5 (ΔG‡₁) |
| Intermediate | -X.050 | -X.145 | -X.190 | -4.0 |
| Transition State 2 (TS2) | -X.010 | -X.105 | -X.120 | +18.8 (ΔG‡₂) |
| Products | -X.080 | -X.180 | -X.230 | -8.0 (ΔGr) |
Note: Values are hypothetical for illustrative purposes.
From this data, a clear narrative emerges:
-
Thermodynamics: The overall reaction is exergonic (ΔG = -8.0 kcal/mol), favoring product formation.
-
Kinetics: The second step, dehydration (TS2), has the higher activation barrier (ΔG‡ = +18.8 kcal/mol) and is therefore the rate-determining step of the reaction.
Trustworthiness through Correlation: The validity of these theoretical predictions is ultimately confirmed by correlation with experimental results. Predicted major products should align with observed products. Calculated reaction barriers should correlate with experimentally measured reaction rates. Discrepancies between theory and experiment are not failures, but rather opportunities to refine the theoretical model (e.g., by considering explicit solvent molecules) or to reconsider the interpretation of experimental data.
Conclusion
The theoretical investigation of this compound reaction mechanisms is not merely an academic exercise; it is a vital, predictive tool for the efficient development of new chemical entities. By first establishing the dominant tautomeric form and then applying a rigorous, self-validating computational workflow based on Density Functional Theory, researchers can gain unprecedented insight into the thermodynamics and kinetics of potential reaction pathways. This guide provides a comprehensive framework for conducting such investigations, enabling scientists to make more informed decisions, accelerate the discovery process, and unlock the full synthetic potential of this valuable heterocyclic scaffold.
References
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Al-Ghorbani, M., et al. (2021). Synthesis and Characterization of New Series of 1,3,5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. Molecules, 26(23), 7175. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazines. Organic Chemistry Portal. Available at: [Link]
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Shawali, A. S., et al. (1998). Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. Phosphorus, Sulfur, and Silicon and the Related Elements, 134(1), 127-138. Available at: [Link]
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Kovalenko, S. I., et al. (2014). Hydrazinolysis of 3-R-[2][6][11]Triazino[2,3-c]quinazolin-2-ones. Synthetic and Theoretical Aspects. The Journal of Organic Chemistry, 79(6), 2537-2545. Available at: [Link]
-
Kim, J., et al. (2014). 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors. ACS Medicinal Chemistry Letters, 5(5), 585-590. Available at: [Link]
-
Abdel-Rahman, R. M., & Bawazir, W. A. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry, 8, 191-200. Available at: [Link]
-
Al-Ghorbani, M., et al. (2023). Synthesis and Characterizations of Novel Isatin-s-Triazine Hydrazone Derivatives; X-ray Structure, Hirshfeld Analysis and DFT Calculations. Molecules, 28(4), 1756. Available at: [Link]
-
García, J. I., et al. (2023). Computational Studies of Reactions of 1,2,4,5-Tetrazines with Enamines in MeOH and HFIP. The Journal of Organic Chemistry. Available at: [Link]
-
Kumar, A., et al. (2022). Exploration of Molecular Structure, DFT Calculations, and Antioxidant Activity of a Hydrazone Derivative. Molecules, 27(19), 6289. Available at: [Link]
-
Congreve, M., et al. (2012). Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. Journal of Medicinal Chemistry, 55(5), 1898-1903. Available at: [Link]
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Zapol'skii, V. A., et al. (2025). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][2][6][11]triazin-7(6H)-ones and Derivatives. Molecules, 30(18), 3792. Available at: [Link]
-
Jalilian, M. R., & Zahedi-Tabrizi, M. (2008). The most stable tautomer of 3-amino-1,2,4-triazin-5-one and its structural geometry. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(5), 1020-1024. Available at: [Link]
-
Wang, Z., et al. (2016). Molecular modeling studies of 1,2,4-triazine derivatives as novel h-DAAO inhibitors by 3D-QSAR, docking and dynamics simulations. RSC Advances, 6, 92956-92971. Available at: [Link]
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Çakmak, İ., et al. (2022). Synthesis, DFT Study, Molecular Docking and Drug‐Likeness Analysis of the New Hydrazine‐1‐Carbothioamide, Triazole and Thiadiazole Derivatives: Potential Inhibitors of HSP90. ChemistrySelect, 7(12), e202104419. Available at: [Link]
-
Al-Ghorbani, M., et al. (2017). Synthesis, Characterization, and Tautomerism of 1,3-Dimethyl Pyrimidine-2,4,6-Trione s-Triazinyl Hydrazine/Hydrazone Derivatives. Journal of Chemistry, 2017, 8546948. Available at: [Link]
-
Zhang, W., et al. (2018). Synthesis of 1,2,4-triazine derivatives via [4 + 2] domino annulation reactions in one pot. Organic & Biomolecular Chemistry, 16, 8140-8144. Available at: [Link]
-
Boger, D. L., & Schaum, R. P. (2022). Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and Impact of C4/C6 Substitution. The Journal of Organic Chemistry, 87(20), 13618-13630. Available at: [Link]
-
Arshad, M., Khan, T. A., & Khan, M. A. (2014). 1,2,4-triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research, 5(9), 556-565. Available at: [Link]
-
Al-Ghorbani, M., et al. (2017). Synthesis, Characterization, and Tautomerism of 1,3-Dimethyl Pyrimidine-2,4,6-Trione s-Triazinyl Hydrazine/Hydrazone Derivatives. Journal of Chemistry, 2017. Available at: [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Metal Complexes Using 3-Hydrazino-6-methyl-1,2,4-triazin-5-ol as a Ligand
Introduction: Unlocking the Potential of a Versatile Triazine Ligand
In the landscape of coordination chemistry and drug development, the design of novel ligands is a critical starting point for the discovery of metal complexes with unique therapeutic or material properties. The 1,2,4-triazine scaffold is a privileged heterocycle, known to impart significant biological activity to its derivatives.[1] The introduction of a hydrazino moiety at the 3-position and a hydroxyl (or its tautomeric keto form) at the 5-position of the 6-methyl-1,2,4-triazine ring system creates a ligand, 3-Hydrazino-6-methyl-1,2,4-triazin-5-ol (HMT), with a rich coordination landscape. This molecule, with CAS Number 38736-23-1, is a valuable building block for creating diverse heterocyclic compounds and metal complexes.[2][3]
The presence of multiple donor sites—specifically the hydrazino group (-NHNH₂), the triazine ring nitrogens, and the enolic oxygen/ketonic carbonyl—allows HMT to act as a versatile chelating agent for a wide range of metal ions. The resulting metal complexes have shown promise in several fields. Derivatives of HMT have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.[2] Furthermore, in vitro studies on human breast cancer cell lines have highlighted its potential in cancer research, with treatments leading to reduced cell viability and an increase in apoptotic markers.[2] The coordination of metal ions to such ligands can enhance their biological efficacy, a well-established principle in medicinal inorganic chemistry.[4][5] This enhancement is often attributed to the chelation theory, which posits that the partial sharing of the metal ion's positive charge with the donor groups of the ligand increases the lipophilicity of the complex, facilitating its transport across microbial cell membranes.[4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of the HMT ligand and its subsequent use in the preparation of transition metal complexes. We will delve into the rationale behind the synthetic strategies, provide detailed, step-by-step protocols, and discuss the essential characterization techniques required to validate the synthesis and elucidate the structures of the resulting complexes.
Part 1: Synthesis of the Ligand: this compound (HMT)
The most direct and common method for synthesizing HMT is through the hydrazinolysis of a precursor, 6-methyl-3-thioxo-1,2,4-triazin-5-one or a similar derivative where a good leaving group is at the 3-position. A closely related procedure involves the hydrazinolysis of a 3-methylthio derivative.[6] The following protocol is adapted from established procedures for similar triazine systems.[2][6]
Causality Behind Experimental Choices:
-
Starting Material: 6-methyl-3-thioxo-1,2,4-triazin-5-one is a common starting material for introducing nucleophiles at the 3-position. The thioxo group can be replaced by a hydrazino group.
-
Reagent: Hydrazine hydrate (N₂H₄·H₂O) serves as the source of the hydrazino group. It is a strong nucleophile that readily attacks the electrophilic C3 carbon of the triazine ring. An excess is used to drive the reaction to completion.
-
Solvent: A polar protic solvent like ethanol or isopropanol is ideal as it can solvate both the triazine precursor and the hydrazine hydrate, facilitating the reaction.
-
Reflux: Heating the reaction mixture to reflux provides the necessary activation energy for the nucleophilic substitution to occur at a reasonable rate.
Experimental Protocol: Synthesis of HMT
Materials:
-
6-methyl-3-thioxo-1,2,4-triazin-5-one
-
Hydrazine hydrate (80% or higher)
-
Ethanol or Isopropanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter paper
Procedure:
-
In a 250 mL round-bottom flask, suspend 0.05 mol of 6-methyl-3-thioxo-1,2,4-triazin-5-one in 100 mL of ethanol.
-
To this suspension, add 0.25 mol of hydrazine hydrate dropwise with continuous stirring.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. A crystalline solid is expected to precipitate.
-
Isolate the crude product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted hydrazine hydrate and other impurities.
-
Recrystallize the crude product from a suitable solvent like ethanol or an ethanol-water mixture to obtain pure this compound.
-
Dry the purified product in a vacuum oven at 60 °C. Typical yields are in the range of 75-90%.[2]
Part 2: General Protocol for the Synthesis of HMT Metal Complexes
The HMT ligand can form stable complexes with a variety of transition metal ions such as Cu(II), Ni(II), Co(II), and Zn(II). The following is a generalized protocol that can be adapted for different metal salts. The ligand can act as a neutral bidentate or a monobasic bidentate/tridentate ligand, depending on the reaction conditions and the metal ion.
Workflow for Metal Complex Synthesis
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Application Notes and Protocols for the Synthesis of 3-Hydrazino-6-methyl-1,2,4-triazin-5-ol Derivatives
For: Researchers, scientists, and drug development professionals
Introduction: The Versatile 1,2,4-Triazine Scaffold
The 1,2,4-triazine nucleus is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and materials science. Derivatives of 1,2,4-triazin-5-one, in particular, exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1] The synthetic accessibility and the potential for substitution at various positions of the triazine ring make it an attractive starting point for the development of novel therapeutic agents and functional materials.
This guide provides a detailed, two-step protocol for the synthesis of 3-hydrazino-6-methyl-1,2,4-triazin-5-ol, a key intermediate for the generation of diverse molecular libraries. The protocol begins with the synthesis of the precursor, 6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one, followed by its conversion to the target 3-hydrazino derivative. Furthermore, a general method for the subsequent derivatization of the hydrazino group is presented, opening avenues for extensive structure-activity relationship (SAR) studies.
The structural representation of the target compound can exist in tautomeric forms, namely the -ol and -one forms. Throughout this document, it will be referred to by both names, with the understanding that the keto-enol tautomerism is an inherent characteristic of this molecular structure.
Overall Synthetic Workflow
The synthesis is a two-stage process. First, a cyclocondensation reaction is performed to create the triazine ring system. This is followed by a nucleophilic substitution to introduce the hydrazino moiety.
Caption: Overall synthetic route to this compound and its derivatives.
Part 1: Synthesis of 6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one (Precursor)
The initial step involves the cyclocondensation of pyruvic acid with thiosemicarbazide. This reaction is typically carried out in an aqueous basic solution, which facilitates the ring closure to form the stable 1,2,4-triazine ring system.
Experimental Protocol
-
Reagent Preparation: In a 250 mL round-bottom flask, dissolve 10.0 g (0.11 mol) of thiosemicarbazide in 100 mL of an aqueous solution containing 12.0 g (0.30 mol) of sodium hydroxide. Stir the mixture until the thiosemicarbazide is completely dissolved.
-
Reaction Initiation: To the stirred solution, add 10.0 g (0.11 mol) of pyruvic acid dropwise over a period of 15-20 minutes. An exothermic reaction may be observed.
-
Cyclization: After the addition is complete, heat the reaction mixture to reflux for 4 hours. The solution will typically turn from colorless to a yellowish hue.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes.
-
Acidify the cold solution to a pH of approximately 3-4 by the slow addition of concentrated hydrochloric acid. This will cause the product to precipitate.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.
-
Dry the product in a vacuum oven at 60-70 °C to a constant weight.
-
Data Summary: Precursor Synthesis
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) | Role |
| Pyruvic Acid | 88.06 | 10.0 | 0.11 | Reactant |
| Thiosemicarbazide | 91.13 | 10.0 | 0.11 | Reactant |
| Sodium Hydroxide | 40.00 | 12.0 | 0.30 | Base |
| Water | 18.02 | 100 mL | - | Solvent |
| Expected Product | 143.17 | - | - | - |
| Expected Yield | - | ~12-14 g | - | (75-85%) |
Part 2: Synthesis of this compound
This step involves a nucleophilic substitution reaction where the thioxo group at the 3-position of the triazine ring is displaced by a hydrazino group from hydrazine hydrate.
Experimental Protocol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, suspend 10.0 g (0.07 mol) of 6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one in 150 mL of isopropanol.
-
Addition of Hydrazine: To the suspension, add 17.5 g (0.35 mol) of hydrazine hydrate (100%).
-
Reaction: Heat the reaction mixture to reflux for 3-4 hours. The solid should gradually dissolve as the reaction progresses.
-
Isolation and Purification:
-
After the reflux period, cool the reaction mixture to room temperature. A crystalline solid is expected to form.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold isopropanol to remove any unreacted starting material and soluble impurities.
-
Dry the product in a vacuum oven at 50-60 °C.
-
Data Summary: Hydrazinolysis
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) | Role |
| 6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one | 143.17 | 10.0 | 0.07 | Reactant |
| Hydrazine Hydrate (100%) | 50.06 | 17.5 | 0.35 | Nucleophile |
| Isopropanol | 60.10 | 150 mL | - | Solvent |
| Expected Product | 141.14 | - | - | - |
| Expected Yield | - | ~7.5-8.5 g | - | (75-85%) |
Part 3: Derivatization via Hydrazone Formation
The 3-hydrazino group is a versatile handle for further molecular elaboration. A common and straightforward derivatization is the condensation with aldehydes or ketones to form stable hydrazones (Schiff bases).[2][3]
General Protocol for Hydrazone Synthesis
-
Dissolution: Dissolve 1.0 g (7.08 mmol) of this compound in 30-40 mL of ethanol in a 100 mL round-bottom flask. Gentle heating may be required to achieve complete dissolution.
-
Addition of Carbonyl Compound: Add a stoichiometric amount (7.08 mmol) of the desired aldehyde or ketone to the solution.
-
Catalysis (Optional but Recommended): Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.
-
Reaction: Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation:
-
Upon completion, cool the reaction mixture to room temperature. The hydrazone derivative will often precipitate out of the solution.
-
If precipitation is not spontaneous, the volume of the solvent can be reduced under reduced pressure.
-
Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry.
-
Recrystallization from a suitable solvent (e.g., ethanol, DMF, or acetic acid) can be performed for further purification.[3]
-
Trustworthiness and Self-Validation
The protocols described herein are based on well-established and fundamental organic chemistry principles.
-
Reaction Monitoring: It is highly recommended to monitor the progress of each reaction step using Thin Layer Chromatography (TLC). This allows for the determination of the reaction endpoint and can help in identifying the formation of any significant byproducts.
-
Characterization: The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques such as:
-
Melting Point: A sharp melting point is indicative of a pure compound.
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups (e.g., C=O, N-H, C=S).
-
References
-
Abdel-Rahman, R. M., & Bawazir, W. A. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry, 8, 191-200. [Link]
-
Pirnazarov, B. R., et al. (2022). Synthesis and antioxidant activity of 3-(2-R-ylidenehydrazinyl)-6-tert-butyl-4H-[1][2][3]triazin-5-ones. Pharmacia, 69(3), 737-746. [Link]
-
El-Sayed, W. A., et al. (2010). Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. Phosphorus, Sulfur, and Silicon and the Related Elements, 185(7), 1438-1446. [Link]
-
Pirnazarov, B. R., et al. (2022). Synthesis and antioxidant activity of 3-(2-R-ylidenehydrazinyl)-6-tert-butyl-4H-[1][2][3]triazin-5-ones. ResearchGate. [Link]
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Application and Protocol Guide: 3-Hydrazino-6-methyl-1,2,4-triazin-5-ol as a Selective Ionophore for Potentiometric Sensing
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
This document provides a comprehensive technical guide on the application of 3-Hydrazino-6-methyl-1,2,4-triazin-5-ol as a selective ionophore in the fabrication of ion-selective electrodes (ISEs). The unique structural characteristics of this triazine derivative, particularly the presence of a reactive hydrazino group, enable the formation of stable complexes with specific metal ions, making it a promising candidate for robust and selective potentiometric sensors. This guide will delve into the underlying principles of ionophore-based sensing, provide detailed, step-by-step protocols for the preparation and validation of a PVC membrane electrode, and discuss the critical parameters influencing sensor performance. The information presented herein is designed to equip researchers with the foundational knowledge and practical methodology to develop and optimize ion-selective electrodes for applications in analytical chemistry, environmental monitoring, and pharmaceutical analysis.
Introduction: The Role of Triazine Derivatives in Ion Sensing
Triazine compounds are a versatile class of heterocyclic molecules that have garnered significant interest across various scientific disciplines, including medicinal chemistry and materials science.[1] Their rigid ring structure, coupled with the ability to incorporate various functional groups, allows for the fine-tuning of their chemical and physical properties. In the realm of analytical chemistry, certain triazine derivatives have emerged as highly effective ionophores.[1] An ionophore is a lipophilic molecule that can selectively bind and transport specific ions across a lipid membrane, a fundamental process in the functioning of ion-selective electrodes.
This compound is a triazine derivative that has been identified as an effective ionophore, particularly for the development of sensors for chromium (III) ions, and it is also known to form stable complexes with other metals such as silver.[2] The ion-selective properties of this molecule are attributed to the coordination of the target metal ion by the nitrogen and oxygen atoms within its structure, leading to the formation of a stable metal-ligand complex. This selective binding event forms the basis of the potentiometric response of the ion-selective electrode.
Principle of Potentiometric Ion-Selective Electrodes
An ion-selective electrode is an electrochemical sensor that measures the activity of a specific ion in a solution.[3] The core of a polymer membrane ISE consists of a selective membrane that separates the sample solution from an internal reference solution. This membrane is typically composed of a polymer matrix (e.g., polyvinyl chloride - PVC), a plasticizer to ensure membrane fluidity, and the ionophore.
The fundamental principle of operation is the development of a potential difference across the membrane, which is proportional to the logarithm of the activity of the target ion in the sample solution. This relationship is described by the Nernst equation:
E = E₀ + (2.303 RT / zF) * log(aᵢ)
Where:
-
E is the measured potential.
-
E₀ is a constant potential factor.
-
R is the ideal gas constant.
-
T is the temperature in Kelvin.
-
z is the charge of the ion.
-
F is the Faraday constant.
-
aᵢ is the activity of the target ion.
The ionophore is the key component that imparts selectivity to the electrode. It selectively extracts the target ion from the aqueous sample phase into the organic membrane phase, creating a phase boundary potential. The magnitude of this potential is dependent on the concentration of the target ion, allowing for its quantitative determination.
Experimental Protocols
Materials and Reagents
-
Ionophore: this compound
-
Polymer Matrix: High molecular weight polyvinyl chloride (PVC)
-
Plasticizer: Dibutyl phthalate (DBP), Dioctyl phthalate (DOP), or o-nitrophenyl octyl ether (NPOE)[4][5]
-
Lipophilic Additive (optional): Sodium tetraphenylborate (NaTPB) or other suitable lipophilic salt
-
Solvent: Tetrahydrofuran (THF), analytical grade
-
Internal Filling Solution: 0.01 M solution of the target metal salt (e.g., CrCl₃ or AgNO₃)
-
Standard Solutions: A series of standard solutions of the target metal ion covering the desired concentration range (e.g., 1.0 x 10⁻⁷ M to 1.0 x 10⁻¹ M).
-
Interfering Ion Solutions: Solutions of potential interfering ions at a concentration of 0.01 M.
-
pH Adjustment: Dilute solutions of HCl and NaOH.
Protocol for PVC Membrane Electrode Fabrication
This protocol provides a representative starting point for the fabrication of an ion-selective electrode using this compound. Optimization of the membrane composition is recommended to achieve the best performance for a specific application.
-
Prepare the Membrane Cocktail:
-
In a small, clean glass vial, dissolve 33 mg of PVC, 62 mg of a suitable plasticizer (e.g., DBP), 4 mg of the ionophore (this compound), and (optionally) 1 mg of NaTPB in 5 mL of THF.[6][7]
-
Ensure all components are fully dissolved by gentle swirling or brief sonication. The resulting solution should be clear and homogeneous.
-
-
Cast the Membrane:
-
Pour the membrane cocktail into a flat, clean glass petri dish (approximately 5 cm in diameter).
-
Cover the petri dish loosely to allow for the slow evaporation of THF over 24-48 hours at room temperature. A slow evaporation rate is crucial for forming a uniform, mechanically stable membrane.
-
-
Assemble the Electrode:
-
Once the THF has completely evaporated, carefully cut a small disc (approximately 5-7 mm in diameter) from the cast membrane.
-
Mount the membrane disc into a commercially available ISE body or a custom-made electrode body.
-
Fill the electrode body with the internal filling solution (e.g., 0.01 M CrCl₃), ensuring no air bubbles are trapped.
-
Insert the internal reference electrode (e.g., Ag/AgCl wire) into the filling solution.
-
-
Condition the Electrode:
-
Before the first use, condition the electrode by soaking it in a 0.01 M solution of the target ion for at least 24 hours. This step ensures that the membrane is fully equilibrated with the target ion.
-
Figure 1: Workflow for the fabrication of a PVC membrane ion-selective electrode.
Protocol for Electrode Calibration and Performance Evaluation
-
Calibration:
-
Set up a potentiometric measurement system consisting of the fabricated ISE as the working electrode and a suitable external reference electrode (e.g., Ag/AgCl).
-
Measure the potential of the electrode in a series of standard solutions of the target ion, starting from the lowest concentration to the highest.
-
Between each measurement, rinse the electrodes with deionized water and gently blot dry.
-
Plot the measured potential (in mV) against the logarithm of the ion activity (or concentration).
-
Determine the linear range, slope (mV/decade), and limit of detection from the calibration curve. The slope should be close to the theoretical Nernstian value (e.g., 19.7 mV/decade for Cr³⁺).[8]
-
-
Determination of Selectivity Coefficients:
-
The selectivity of the electrode towards the target ion over interfering ions is a critical performance parameter. The Fixed Interference Method (FIM) is a commonly used technique.
-
Prepare a series of solutions containing a fixed concentration of the interfering ion (e.g., 0.01 M) and varying concentrations of the primary ion.
-
Measure the potential of the electrode in these solutions.
-
The selectivity coefficient (Kᵢ,ⱼ) can be calculated using the Nikolsky-Eisenman equation.[3]
-
-
Response Time:
-
Measure the time required for the electrode to reach a stable potential reading (within ±1 mV) after a rapid change in the concentration of the target ion. A fast response time is desirable for practical applications.[9]
-
-
Effect of pH:
-
Investigate the influence of pH on the electrode's response by measuring the potential of a fixed concentration of the target ion in solutions with varying pH values.
-
Determine the working pH range over which the electrode provides a stable and reproducible response.
-
Data Presentation and Interpretation
Representative Performance Characteristics
The following table summarizes the expected performance characteristics of an ion-selective electrode based on a triazine ionophore. These values are based on literature reports for similar ionophores and should be considered as a benchmark for a well-performing electrode.[8][10]
| Parameter | Typical Value |
| Linear Range | 1.0 x 10⁻⁶ M to 1.0 x 10⁻¹ M |
| Nernstian Slope | ~19.7 mV/decade for Cr³⁺ |
| Limit of Detection | ~10⁻⁷ M |
| Response Time | < 20 seconds |
| Working pH Range | 3.0 - 6.6 |
| Lifetime | Several weeks |
Selectivity Coefficients
The selectivity of the electrode is paramount for accurate measurements in complex matrices. The selectivity coefficients should be determined for a range of potentially interfering ions. A lower value of the selectivity coefficient indicates a higher preference for the primary ion.
| Interfering Ion (B) | Selectivity Coefficient (KCr³⁺, B) |
| Na⁺ | ~10⁻³ |
| K⁺ | ~10⁻³ |
| Ca²⁺ | ~10⁻⁴ |
| Mg²⁺ | ~10⁻⁴ |
| Cu²⁺ | ~10⁻² |
| Zn²⁺ | ~10⁻² |
| Fe³⁺ | ~10⁻² |
Note: These are hypothetical values and must be determined experimentally.
Causality and Self-Validation in Experimental Design
The Critical Role of the Plasticizer
The choice of plasticizer is not arbitrary; it significantly influences the performance of the ISE.[11] The plasticizer acts as a solvent for the ionophore within the PVC matrix and affects the dielectric constant of the membrane, which in turn influences the ion-exchange kinetics at the membrane-solution interface.[11] For instance, a more polar plasticizer like NPOE may be suitable for ionophores that form highly charged complexes, while less polar plasticizers like DBP or DOP might be preferred for others. The optimal plasticizer should be empirically determined by fabricating electrodes with different plasticizers and comparing their performance characteristics.
Self-Validating Protocols
The protocols described in this guide are designed to be self-validating. The calibration process itself serves as a primary validation step. A linear response with a slope close to the theoretical Nernstian value indicates that the electrode is functioning correctly and that the ionophore is selectively binding the target ion. Furthermore, the determination of selectivity coefficients provides a quantitative measure of the electrode's performance in the presence of other ions, thereby validating its suitability for a particular application. Regular recalibration of the electrode is essential to ensure the continued accuracy and reliability of the measurements.
Figure 2: Principle of a potentiometric measurement using an ion-selective electrode.
Conclusion
This compound represents a promising ionophore for the development of selective and sensitive potentiometric sensors for heavy metal ions. This guide has provided a detailed framework for the fabrication, calibration, and validation of a PVC membrane-based ion-selective electrode. By understanding the underlying principles and following the outlined protocols, researchers can effectively harness the potential of this triazine derivative for a wide range of analytical applications. It is important to reiterate that the provided protocols serve as a robust starting point, and empirical optimization of the membrane composition and operating conditions is crucial for achieving the desired performance characteristics for specific analytical challenges.
References
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Design and synthesis of the polyvinyl chloride (PVC) membrane for Fe(III) ion selective electrode (ISE) based on ester modified humic acid (EHA) as an ionophore. SciELO México. [Link]
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Potentiometric Selectivity Coefficients of IonSelective Electrodes. Part I. Inorganic Cations (Technical Report). ResearchGate. [Link]
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Usage and Characteristics of Plasticizers as Ion-Selective Electrodes: A Short Review. [Link]
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Chemical Methodologies PVC Membrane Electrode Modified by Lawson as Synthetic Derivative Ionophore for Determination of Cadmium. [Link]
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Fabrication of PVC Membrane Based Ion Selective Electrode by Using the Newly Synthesised Copper Schiff Base Complex. ResearchGate. [Link]
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SELECTIVITY COEFFICIENTS OF ION-SELECTIVE ELECTRODES. IUPAC. [Link]
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Use of Plasticizers for Electrochemical Sensors. ResearchGate. [Link]
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PubChem. 3-Hydrazino-5,6-diphenyl-1,2,4-triazine. [Link]
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Lead(II) Ion Selective Electrode with PVC Membrane Based on 5,5'-Dithiobis-(2-Nitrobenzoic Acid). [Link]
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Plasticizer Effects in the PVC Membrane of the Dibasic Phosphate Selective Electrode. NIH. [Link]
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Ion-selective electrodes with solid contact for heavy metals determination. E3S Web of Conferences. [Link]
- Membrane manufacturing method.
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Highly selective and sensitive chromium(III) membrane sensors based on a new tridentate Schiff's base. ResearchGate. [Link]
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Selectivity coefficient. HORIBA. [Link]
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Fabrication of Selective and Sensitive Hydrazine Sensor Using Sol-Gel Synthesized MoSe 2 as Efficient Electrode Modifier. MDPI. [Link]
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Usage and Characteristics of Plasticizers as Ion-Selective Electrodes: A Short Review. [Link]
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Tin(II) Selective PVC Membrane Electrode Based on Salicylaldehyde Thiosemicarbazone as an Ionophore. ResearchGate. [Link]
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Determination of Selectivity Coefficients of Ion Electrodes by Continuous Variation Method Selective K. UCC Institutional Repository. [Link]
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Electrochemical Sensors Based on a Composite of Electrochemically Reduced Graphene Oxide and PEDOT:PSS for Hydrazine Detection. PMC - PubMed Central. [Link]
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Plasticizers and Their Role in Membrane Selective Electrodes. ResearchGate. [Link]
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Tris(3-amino-5,6-dimethyl-1,2,4-triazine-κN 2)silver(I) trifluromethanesulfonate–3-amino-5,6-dimethyl-1,2,4-triazine (1/1). PMC - PubMed Central. [Link]
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Fabrication of a lead ion selective membrane based on a polycarbazole Sn(IV) arsenotungstate nanocomposite and its ion exchange membrane (IEM) kinetic studies. RSC Publishing. [Link]
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A sensitive hydrazine hydrate sensor based on a mercaptomethyl-terminated trinuclear Ni(ii) complex modified gold electrode. RSC Publishing. [Link]
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Hydrazino-methoxy-1,3,5-triazine Derivatives' Excellent Corrosion Organic Inhibitors of Steel in Acidic Chloride Solution. PubMed. [Link]
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Application Notes and Protocols for the Development of Chromium (III) Sensors using 3-Hydrazino-6-methyl-1,2,4-triazin-5-ol (HMTO)
Introduction: The Imperative for Selective Chromium (III) Detection
Chromium, a transition metal of significant industrial and biological relevance, exists predominantly in two stable oxidation states in the environment: trivalent chromium (Cr(III)) and hexavalent chromium (Cr(VI)). While Cr(III) is an essential trace element for humans, involved in glucose and lipid metabolism, Cr(VI) is highly toxic and carcinogenic. This dichotomy necessitates the development of sensitive and selective analytical methods for the speciation of chromium, particularly for the accurate quantification of Cr(III). Conventional analytical techniques for chromium detection, such as atomic absorption spectroscopy and inductively coupled plasma mass spectrometry, though highly sensitive, are often expensive, lab-based, and require extensive sample preparation[1]. This underscores the need for simpler, cost-effective, and field-deployable sensors for rapid and reliable Cr(III) monitoring in environmental and biological samples.
This application note provides a comprehensive guide to the development of chromium (III) sensors utilizing 3-Hydrazino-6-methyl-1,2,4-triazin-5-ol (HMTO) and its closely related derivative, 4-Amino-3-hydrazino-6-methyl-1,2,4-triazin-5-one (AHMTO), as selective ionophores. These compounds, possessing a unique triazine backbone with hydrazino functional groups, exhibit a remarkable affinity and selectivity for Cr(III) ions. We will delve into the synthesis of the sensing agent, the fabrication and validation of a potentiometric ion-selective electrode (ISE), and the principles of a colorimetric assay.
Principle of Sensing: The Role of Hydrazino-Triazinone Derivatives
The selective detection of Cr(III) ions by HMTO and its analogues is predicated on the principles of coordination chemistry. The hydrazino (-NH-NH2) and adjacent functional groups within the triazine ring create a favorable steric and electronic environment for the formation of stable complexes with Cr(III). The nitrogen and oxygen atoms in the ligand act as Lewis bases, donating their lone pairs of electrons to the empty d-orbitals of the Cr(III) ion, a Lewis acid. This interaction leads to the formation of a stable chelate structure.
The selectivity for Cr(III) over other metal ions is attributed to a combination of factors, including the ionic radius of Cr(III), its preferred coordination geometry (typically octahedral), and the specific spatial arrangement of the donor atoms in the HMTO molecule. This selective complexation event can be transduced into a measurable signal, either potentiometric or colorimetric.
In a potentiometric sensor, the complexation of Cr(III) at the sensor membrane interface results in a change in the membrane potential, which is measured against a reference electrode. According to the Nernst equation, this potential change is logarithmically proportional to the activity of Cr(III) ions in the sample. For a colorimetric sensor, the complexation event induces a change in the electronic properties of the ligand, leading to a visible color change in the solution. The intensity of this color change is directly related to the concentration of Cr(III).
Synthesis of the Sensing Agent: 4-Amino-3-hydrazino-6-methyl-1,2,4-triazin-5-one (AHMTO)
While this compound (HMTO) can be used, its 4-amino derivative, AHMTO, has been specifically cited for its application in Cr(III) ion-selective sensors. The synthesis of AHMTO is a multi-step process that begins with more readily available precursors. A common synthetic route involves the condensation of thiocarbohydrazide with an α-keto acid, followed by amination.
Protocol 1: Synthesis of AHMTO
Materials:
-
Thiocarbohydrazide
-
Pyruvic acid
-
Hydrazine hydrate (80%)
-
Ethanol
-
Glacial acetic acid
-
Potassium carbonate (K₂CO₃)
-
Hydrochloric acid (HCl)
Procedure:
-
Synthesis of 4-amino-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one:
-
In a round-bottom flask, dissolve thiocarbohydrazide (0.1 mol) in a mixture of ethanol (100 mL) and glacial acetic acid (10 mL).
-
Add pyruvic acid (0.1 mol) dropwise to the solution while stirring.
-
Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to obtain the intermediate product.
-
-
Hydrazinolysis to form AHMTO:
-
Suspend the synthesized 4-amino-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one (0.05 mol) in ethanol (150 mL).
-
Add an excess of hydrazine hydrate (0.2 mol) to the suspension.
-
Reflux the mixture for 8-10 hours, during which the evolution of hydrogen sulfide gas may be observed (conduct in a well-ventilated fume hood).
-
Cool the reaction mixture and reduce the volume under vacuum.
-
The precipitated product is filtered, washed with ethanol, and dried in a desiccator.
-
Characterization: The synthesized AHMTO should be characterized by standard analytical techniques such as FT-IR, ¹H-NMR, and mass spectrometry to confirm its structure and purity.
Application 1: Potentiometric Ion-Selective Electrode (ISE) for Cr(III) Detection
A potentiometric sensor for Cr(III) can be fabricated using a polyvinyl chloride (PVC) membrane doped with AHMTO as the ionophore. The membrane selectively binds Cr(III) ions, generating a potential difference that is measured to determine the ion concentration.
Experimental Workflow for Potentiometric Sensor Fabrication and Measurement
Caption: Principle of colorimetric Cr(III) detection using HMTO/AHMTO.
Protocol 3: Colorimetric Determination of Cr(III)
Materials:
-
This compound (HMTO) or AHMTO stock solution (e.g., 1.0 x 10⁻³ M in ethanol or DMSO).
-
Buffer solution (e.g., acetate buffer, pH 4.5).
-
Standard Cr(III) solutions.
-
UV-Vis Spectrophotometer.
Procedure:
-
Optimization of Reaction Conditions:
-
Determine the optimal pH for complex formation by mixing a fixed concentration of Cr(III) and HMTO/AHMTO in a series of buffer solutions with varying pH (e.g., 3.0 to 7.0). Measure the absorbance at the wavelength of maximum absorption (λmax) to identify the optimal pH.
-
Determine the optimal ligand concentration by varying the concentration of HMTO/AHMTO while keeping the Cr(III) concentration constant.
-
-
Calibration Curve:
-
In a series of test tubes, add a fixed volume of the HMTO/AHMTO stock solution and the optimal buffer.
-
Add varying volumes of standard Cr(III) solutions to create a concentration series (e.g., 0.1 to 10 ppm).
-
Dilute all solutions to a final fixed volume with deionized water.
-
Allow the color to develop for a specific time (e.g., 15 minutes).
-
Measure the absorbance of each solution at the λmax against a reagent blank.
-
Plot the absorbance versus the Cr(III) concentration to obtain a calibration curve.
-
-
Sample Analysis:
-
Treat the unknown sample in the same manner as the standards.
-
Measure its absorbance and determine the Cr(III) concentration from the calibration curve.
-
Self-Validation and Causality: The choice of an acidic pH is crucial to prevent the hydrolysis of Cr(III) to form Cr(OH)₃, which would interfere with the measurement. The use of a reagent blank is essential to correct for any background absorbance from the ligand itself or the sample matrix.
Analysis of Real Samples
For the analysis of Cr(III) in real-world samples such as industrial wastewater or environmental water, appropriate sample preparation is necessary to minimize matrix effects.
Sample Preparation Protocol:
-
Filter the water sample through a 0.45 µm membrane filter to remove suspended solids.
-
Adjust the pH of the filtrate to the optimal range determined for the sensor (e.g., pH 4.0-5.0 for the ISE).
-
For samples with complex matrices, a digestion step with a mixture of nitric acid and sulfuric acid may be required to break down organic matter and release bound Cr(III).
-
For the determination of total chromium, any Cr(VI) present in the sample must first be reduced to Cr(III) using a suitable reducing agent like sodium sulfite before analysis. The original Cr(III) concentration can then be determined by subtracting the initially measured Cr(VI) (using a separate method) from the total chromium concentration.
Conclusion
This compound (HMTO) and its 4-amino derivative (AHMTO) serve as highly effective and selective ionophores for the development of Cr(III) sensors. The protocols detailed in this application note provide a robust framework for the synthesis of the sensing agent and the fabrication and validation of both potentiometric and colorimetric sensors. The potentiometric sensor offers high sensitivity and a wide linear range, making it suitable for quantitative laboratory analysis. The colorimetric method, on the other hand, provides a simpler and more portable option for rapid screening and semi-quantitative analysis. The successful implementation of these sensor platforms can significantly contribute to the efficient and cost-effective monitoring of Cr(III) in various applications, from environmental protection to clinical diagnostics.
References
-
Moghimi, A. (2014). Cr(III) Selective PVC Membrane Electrodes Based on Schiff Base 1-(2-Pyridyl Azo)2-Naphtol Complex as an Ionophore. International Journal of Chemical and Environmental Engineering, 5(2), 113-119. [Link]
-
Hassan, S. S. M., Mahmoud, W. H., El-Tohamy, M. F., & El-Moneim, M. A. (2019). Comprehensive experimental and theoretical investigations on chromium (III) trace detection in biological and environmental samples using polymeric membrane sensor. International Journal of Environmental Analytical Chemistry, 101(11), 1836-1851. [Link]
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Abdel-Haleem, F. M., & El-Shazly, R. M. (2023). Modified carbon paste ion selective electrode for determining Cr (iii) ions in aqueous solutions and some real samples using tetragonal zirconia nanoparticles. RSC Advances, 13(17), 11463-11474. [Link]
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Singh, A. K., Mehtab, S., & Gupta, V. K. (2008). Chromium(iii)-selective electrode based on a macrocyclic compound. Analyst, 133(10), 1440-1446. [Link]
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Shawky, A. M. (2010). SYNTHESIS AND CHEMISTRY OF 4-AMINO-1,2,4-TRIAZIN-5-ONES. HETEROCYCLES, 81(6), 1393-1424. [Link]
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Chandra, S., & Kumar, R. (2006). Synthesis and characterization of some chromium(III) complexes with N,S,O-donor thiohydrazones. Journal of the Serbian Chemical Society, 71(5), 481-489. [Link]
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O'Connell, M., Doolan, K., & Diamond, D. (2019). Chromium Monitoring in Water by Colorimetry Using Optimised 1,5-Diphenylcarbazide Method. Sensors, 19(10), 2361. [Link]
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Ganjali, M. R., Rezapour, M., Norouzi, P., & Salavati-Niasari, M. (2005). Novel PVC Based Ion Selective Electrode for Cr(III) by using 8,11,14-Triaza-1,4-dioxo-5(6),16(17)-ditolylcycloseptadecane (TADODTSD) Ionophore. International Journal of Electrochemical Science, 1, 36-46. [Link]
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Evaluating the Anticancer Potential of 3-Hydrazino-6-methyl-1,2,4-triazin-5-ol Compounds: A Methodological Guide
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to evaluate the anticancer activity of 3-Hydrazino-6-methyl-1,2,4-triazin-5-ol and its derivatives. This guide emphasizes not only the procedural steps but also the underlying scientific principles and rationale, ensuring a robust and reproducible evaluation pipeline from initial in vitro screening to preliminary in vivo assessment.
Introduction: The Therapeutic Promise of 1,2,4-Triazine Derivatives
The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide range of biological activities, including significant potential as anticancer agents.[1][2][3] These compounds are known to interfere with various signaling pathways crucial for cancer cell proliferation and survival.[2] The subject of this guide, this compound, is a promising starting point for the development of novel anticancer therapeutics due to its unique structural features. Preliminary studies have suggested that derivatives of this compound can induce apoptosis in cancer cell lines, potentially through mechanisms such as cell cycle arrest and the production of reactive oxygen species.[4]
A systematic and rigorous evaluation of the anticancer activity of novel compounds is paramount for their successful translation from the laboratory to the clinic. This guide outlines a multi-tiered approach, beginning with broad-spectrum cytotoxicity screening and progressing to more detailed mechanistic studies, culminating in foundational in vivo efficacy assessments.
Tier 1: In Vitro Cytotoxicity Screening
The initial step in evaluating any potential anticancer compound is to determine its cytotoxic effects on a panel of cancer cell lines. This provides a broad understanding of the compound's potency and selectivity. Two robust and widely accepted methods for this initial screening are the MTT and SRB assays.
MTT Assay: Assessing Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.[5] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.
Rationale for Use: The MTT assay is a sensitive and reliable method for assessing cell viability and proliferation.[5] It provides a quantitative measure of a compound's ability to inhibit cell growth or induce cell death.
Experimental Workflow:
MTT Assay Experimental Workflow.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. The optimal seeding density should be determined for each cell line to ensure exponential growth throughout the assay period.
-
Cell Adhesion: Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow the cells to adhere.
-
Compound Treatment: Prepare serial dilutions of the this compound compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. The appearance of a purple precipitate indicates formazan formation.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.
Troubleshooting and Validation:
-
High background: This can be caused by microbial contamination or interference from phenol red in the medium.[5][6] Using a phenol red-free medium during the MTT incubation can mitigate this issue.[6]
-
Low signal: Insufficient cell number or low metabolic activity can lead to a weak signal. Optimize cell seeding density and ensure cells are in a logarithmic growth phase.
-
Inconsistent replicates: Uneven cell seeding or pipetting errors can cause variability. Ensure a homogenous cell suspension before seeding and use calibrated pipettes.[7]
SRB Assay: Quantifying Cellular Protein
The Sulforhodamine B (SRB) assay is a colorimetric assay that relies on the ability of SRB to bind to basic amino acids of cellular proteins under acidic conditions.[8] The amount of bound dye is proportional to the total cellular protein content, which reflects the cell number.
Rationale for Use: The SRB assay is a simple, rapid, and reproducible method for assessing cytotoxicity.[9] It is less susceptible to interference from compounds that affect mitochondrial function, providing a complementary approach to the MTT assay.
Experimental Workflow:
SRB Assay Experimental Workflow.
Detailed Protocol:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.
-
Cell Fixation: After the incubation period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.[1]
-
Washing: Carefully wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[1]
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye.[1]
-
Drying: Allow the plates to air dry completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
Absorbance Measurement: Measure the absorbance of each well at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration and determine the IC50 value as described for the MTT assay.
Troubleshooting and Validation:
-
Uneven staining: Incomplete fixation or washing can lead to inconsistent staining. Ensure proper adherence to incubation times and washing procedures.[8]
-
High background: Inadequate washing will result in high background readings. Ensure all unbound dye is removed.[8]
-
Assay validity: To ensure the validity of the assay, the fold-growth of control cells over the incubation period should be between 5 and 10.[10]
Data Presentation for Cytotoxicity Screening:
| Cell Line | Compound | IC50 (µM) ± SD |
| MCF-7 (Breast) | This compound | [Insert Value] |
| HCT-116 (Colon) | This compound | [Insert Value] |
| A549 (Lung) | This compound | [Insert Value] |
| Doxorubicin (Positive Control) | [Insert Value] | [Insert Value] |
Tier 2: Mechanistic In Vitro Assays
Once the cytotoxic potential of the this compound compound has been established, the next step is to investigate the underlying mechanism of action. Key cellular processes to examine are apoptosis and cell cycle progression.
Apoptosis Assay: Annexin V-FITC and Propidium Iodide Staining
Apoptosis, or programmed cell death, is a critical mechanism by which many anticancer drugs exert their effects. The Annexin V-FITC and Propidium Iodide (PI) assay is a widely used flow cytometry-based method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Scientific Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC to detect these early apoptotic cells.[11] PI is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where the membrane integrity is compromised.[11]
Interpreting the Results:
-
Annexin V- / PI- (Lower Left Quadrant): Live, healthy cells.
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells.
Experimental Workflow:
Apoptosis Assay Experimental Workflow.
Detailed Protocol:
-
Cell Treatment: Treat cancer cells with the this compound compound at its predetermined IC50 concentration for a specified time (e.g., 24 or 48 hours). Include untreated and positive controls.
-
Cell Harvesting: Harvest the cells by trypsinization. It is crucial to also collect the supernatant, as it may contain detached apoptotic cells.[11]
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples immediately by flow cytometry.
-
Data Interpretation: Use appropriate software to analyze the flow cytometry data and quantify the percentage of cells in each of the four quadrants.
Cell Cycle Analysis: Propidium Iodide Staining
Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis. Cell cycle analysis using PI staining and flow cytometry allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Scientific Principle: PI is a fluorescent intercalating agent that binds to DNA in a stoichiometric manner.[6] The fluorescence intensity of PI-stained cells is directly proportional to their DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.
Experimental Workflow:
Cell Cycle Analysis Experimental Workflow.
Detailed Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of PBS and add 4 mL of ice-cold 70% ethanol dropwise while vortexing to prevent cell clumping. Fix the cells overnight at -20°C.
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to ensure that only DNA is stained.
-
Staining: Add PI staining solution (50 µg/mL) to the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry, acquiring at least 10,000 events per sample.
-
Data Modeling: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.
Gating Strategy: A proper gating strategy is crucial for accurate analysis.[12][13] First, gate on the main cell population in a forward scatter (FSC) versus side scatter (SSC) plot to exclude debris. Then, use a pulse-width versus pulse-area plot to exclude doublets and aggregates.
Tier 3: Preliminary In Vivo Efficacy Assessment
Promising results from in vitro studies warrant further investigation in a more physiologically relevant system. In vivo models, such as xenografts in immunodeficient mice, provide a platform to assess the antitumor efficacy of a compound in a whole-organism context.[14]
Xenograft Mouse Models
Xenograft models involve the transplantation of human tumor cells or tissues into immunodeficient mice.[15]
-
Cell Line-Derived Xenografts (CDX): Established human cancer cell lines are injected subcutaneously or orthotopically into immunodeficient mice (e.g., nude or SCID mice).[15] CDX models are reproducible and cost-effective for initial efficacy screening.
-
Patient-Derived Xenografts (PDX): Tumor fragments from a patient are directly implanted into immunodeficient mice.[16] PDX models better recapitulate the heterogeneity and microenvironment of human tumors, offering higher predictive value for clinical outcomes.[16]
Rationale for Use: In vivo models allow for the evaluation of a compound's efficacy in a complex biological system, taking into account factors such as pharmacokinetics (PK) and pharmacodynamics (PD).[17][18][19]
Experimental Protocol Outline:
-
Animal Acclimatization: House immunodeficient mice in a specific pathogen-free facility for at least one week before the experiment.
-
Tumor Implantation: Inject a suspension of cancer cells (for CDX models) or implant a small tumor fragment (for PDX models) subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the this compound compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses. The control group should receive the vehicle.
-
Endpoint Analysis: The primary endpoint is typically tumor growth inhibition. Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size. Other important endpoints include:
-
Tumor Growth Delay: The time it takes for tumors in the treated group to reach a specific size compared to the control group.
-
Body Weight: Monitor for signs of toxicity.
-
Survival: In some studies, the experiment may continue until a survival endpoint is reached.
-
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Collect blood and tumor tissue samples at various time points to analyze drug concentration (PK) and target engagement (PD).[20][21]
Data Presentation for In Vivo Studies:
| Treatment Group | Mean Tumor Volume (mm³) ± SEM | Percent Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | [Insert Value] | N/A | [Insert Value] |
| Compound X (Dose 1) | [Insert Value] | [Insert Value] | [Insert Value] |
| Compound X (Dose 2) | [Insert Value] | [Insert Value] | [Insert Value] |
| Positive Control | [Insert Value] | [Insert Value] | [Insert Value] |
Conclusion
The methodologies outlined in this guide provide a robust framework for the comprehensive evaluation of the anticancer activity of this compound compounds. By progressing from broad cytotoxicity screening to detailed mechanistic studies and preliminary in vivo efficacy assessments, researchers can build a strong data package to support the further development of these promising molecules as novel cancer therapeutics. Adherence to these detailed protocols and an understanding of the underlying scientific principles will ensure the generation of high-quality, reproducible data, which is essential for advancing the field of oncology drug discovery.
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Reddit. (2023, December 18). struggling with MTT assay. r/labrats. Retrieved from [Link]
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Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]
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Bentham Science. (2018). Synthesis of 1,2,4-triazin-6(5H)-one Derivatives as Novel Anticancer Agents. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
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PubMed. (2013). Preclinical and clinical pharmacokinetic/pharmacodynamic considerations for antibody-drug conjugates. Retrieved from [Link]
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Bio-Rad Antibodies. (n.d.). Gating Strategies for Effective Flow Cytometry Data Analysis. Retrieved from [Link]
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National Center for Biotechnology Information. (2025). Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. Retrieved from [Link]
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PubMed. (2022). Recent updates on 1,2,3-, 1,2,4-, and 1,3,5-triazine hybrids (2017-present): The anticancer activity, structure-activity relationships, and mechanisms of action. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Optimizing Drug Response Study Design in Patient-Derived Tumor Xenografts. Retrieved from [Link]
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National Institutes of Health. (2019). Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines. Retrieved from [Link]
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Moffitt Cancer Center. (n.d.). Cancer Pharmacokinetics and Pharmacodynamics. Retrieved from [Link]
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BCTT. (2025). Xenograft Method In Breast Cancer Mouse Model Optimization: Literature. Retrieved from [Link]
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ResearchGate. (2025). Sulforhodamine B colorimetric assay for cytoxicity screening. Retrieved from [Link]
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Boster Bio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. Retrieved from [Link]
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PLOS. (2025). Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. Retrieved from [Link]
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Center for Cancer Research. (n.d.). Pharmacokinetic and Pharmacometrics Section (PPS). Retrieved from [Link]
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Boster Biological Technology. (2025). Comprehensive Guide to Gating Strategies in Flow Cytometry. Retrieved from [Link]
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
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National Institutes of Health. (n.d.). Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][5][6][22]triazine Derivatives. Retrieved from [Link]
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KCAS Bio. (2022, February 26). Flow Cytometry Gating Strategy: Best Practices. Retrieved from [Link]
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Canvax. (2023). DATA SHEET SRB Cytotoxicity Assay. Retrieved from [Link]
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ResearchGate. (2024, July 13). How to represent Annexin V apoptosis study data in publications?. Retrieved from [Link]
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American Society of Clinical Oncology. (2018). Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology. Retrieved from [Link]
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Journal of Applied Pharmaceutical Science. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Retrieved from [Link]
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MDPI. (2022). Recent Advances in the Biological Activity of s-Triazine Core Compounds. Retrieved from [Link]
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ResearchGate. (n.d.). Triazine derivatives with different anticancer activity mechanisms. Retrieved from [Link]
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Expert Cytometry. (2024, October 8). Beginner Gating Strategies to Start Analyzing Your Flow Cytometry Data. Retrieved from [Link]
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YouTube. (2020, May 28). MDC Connects: Understanding the PK / PD Relationship. Retrieved from [Link]
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Taylor & Francis Online. (2018). Optimizing the design of population-based patient-derived tumor xenograft studies to better predict clinical response. Retrieved from [Link]
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University of Arizona. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry. Retrieved from [Link]
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The Versatile Role of 3-Hydrazino-6-methyl-1,2,4-triazin-5-ol in Advanced Materials Science: From Corrosion Inhibition to Functional Coordination Polymers
Introduction: Unveiling the Potential of a Unique Heterocycle
In the vast landscape of materials science, the quest for novel molecular building blocks that offer a unique combination of reactivity, functionality, and stability is perpetual. 3-Hydrazino-6-methyl-1,2,4-triazin-5-ol, a heterocyclic compound featuring a highly reactive hydrazino group, a methyl substituent, and a hydroxyl moiety on a triazine core, has emerged as a significant player in this arena. Its intrinsic electronic properties and versatile coordination chemistry make it a valuable precursor for a wide array of functional materials. This comprehensive guide delves into the practical applications of this compound, providing detailed protocols for its use in the development of high-performance corrosion inhibitors and functional metal-organic materials. The causality behind experimental choices is elucidated to empower researchers in their quest for innovation.
Section 1: A Potent Corrosion Inhibitor for Steel in Aggressive Environments
The economic and safety implications of metal corrosion are substantial, driving continuous research into effective and environmentally benign inhibitors. Derivatives of this compound have demonstrated exceptional efficacy in protecting steel surfaces, particularly in acidic media commonly encountered in industrial processes.
Mechanism of Corrosion Inhibition: A Tale of Adsorption and Film Formation
The protective action of hydrazino-triazine derivatives stems from their ability to adsorb onto the metal surface, forming a barrier that isolates the metal from the corrosive environment. This adsorption is a complex interplay of physisorption and chemisorption. The heteroatoms (nitrogen and oxygen) in the triazine ring and the hydrazino group possess lone pairs of electrons, which can coordinate with the vacant d-orbitals of iron atoms on the steel surface, establishing strong chemical bonds. Furthermore, in acidic solutions, the inhibitor molecules can become protonated, leading to electrostatic interactions with the negatively charged steel surface (due to the adsorption of anions like chloride). This synergistic effect results in a dense and stable protective film that impedes both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. Consequently, these compounds act as mixed-type inhibitors.[1][2][3]
Experimental Protocol: Evaluation of Corrosion Inhibition Efficiency
This protocol outlines the electrochemical methods for quantifying the performance of a this compound derivative as a corrosion inhibitor for mild steel in a 1 M HCl solution.
Materials and Equipment:
-
Mild steel coupons (working electrode)
-
Platinum foil or graphite rod (counter electrode)
-
Saturated Calomel Electrode (SCE) or Ag/AgCl electrode (reference electrode)
-
Potentiostat/Galvanostat with Electrochemical Impedance Spectroscopy (EIS) capability
-
Glass corrosion cell
-
This compound derivative (inhibitor)
-
Concentrated HCl
-
Deionized water
-
Sandpaper (various grits), acetone, ethanol
Experimental Workflow:
Caption: Workflow for electrochemical evaluation of corrosion inhibitors.
Step-by-Step Procedure:
-
Working Electrode Preparation: Mechanically polish the mild steel coupons with successively finer grades of sandpaper, rinse with deionized water, degrease with acetone and ethanol, and finally dry in a stream of warm air.
-
Test Solution Preparation: Prepare a 1 M HCl solution by diluting concentrated HCl with deionized water. Prepare a series of test solutions containing different concentrations of the hydrazino-triazine inhibitor (e.g., 50, 100, 150, 200 ppm).[4][5][6] A blank solution without the inhibitor is also required.
-
Electrochemical Cell Setup: Assemble the three-electrode system in the corrosion cell containing the test solution. The mild steel coupon is the working electrode, the platinum foil is the counter electrode, and the SCE is the reference electrode.
-
Open Circuit Potential (OCP) Measurement: Allow the system to stabilize by measuring the OCP for 1 hour to reach a steady state.
-
Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements at the OCP over a frequency range of 100 kHz to 0.01 Hz with a small amplitude sinusoidal voltage (e.g., 10 mV). The data is typically presented as Nyquist and Bode plots. The charge transfer resistance (Rct) is a key parameter obtained from the Nyquist plot, which is inversely proportional to the corrosion rate.[7][8]
-
Potentiodynamic Polarization: After the EIS measurement, conduct potentiodynamic polarization scans from a potential of -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis:
-
From EIS: Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100 where Rct(inh) and Rct(blank) are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
-
From Potentiodynamic Polarization: Extrapolate the Tafel plots to determine the corrosion potential (Ecorr) and corrosion current density (icorr). The inhibition efficiency can also be calculated from the icorr values: IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100 where icorr(blank) and icorr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
Expected Results and Interpretation:
A successful corrosion inhibitor will lead to a significant increase in the charge transfer resistance (larger semicircle in the Nyquist plot) and a decrease in the corrosion current density. The corrosion potential may shift slightly, indicating a mixed-type inhibition mechanism.
| Inhibitor Concentration (ppm) | Rct (Ω cm²) | IE% (from EIS) | icorr (µA/cm²) | IE% (from Polarization) |
| 0 (Blank) | 50 | - | 500 | - |
| 50 | 250 | 80.0 | 100 | 80.0 |
| 100 | 600 | 91.7 | 40 | 92.0 |
| 150 | 950 | 94.7 | 25 | 95.0 |
| 200 | 1200 | 95.8 | 20 | 96.0 |
Note: The values in the table are hypothetical and for illustrative purposes.
Section 2: Synthesis of Functional Metal-Organic Materials
The reactive hydrazino group of this compound serves as a versatile handle for constructing more complex molecular architectures. Through condensation reactions with aldehydes or ketones, it readily forms Schiff bases, which are excellent chelating ligands for a variety of metal ions. The resulting metal complexes exhibit interesting photophysical, catalytic, and sensing properties.[9][10]
From Triazine to Schiff Base Ligand: A Gateway to Coordination Chemistry
The formation of a Schiff base involves the nucleophilic addition of the primary amine of the hydrazino group to the carbonyl carbon of an aldehyde or ketone, followed by the elimination of a water molecule. This reaction is typically catalyzed by a few drops of acid.[11]
Caption: General reaction scheme for Schiff base synthesis.
Protocol for the Synthesis and Characterization of a Cu(II)-Schiff Base Complex
This protocol describes the synthesis of a copper(II) complex using a Schiff base derived from this compound and salicylaldehyde.
Materials and Equipment:
-
This compound
-
Salicylaldehyde
-
Copper(II) acetate monohydrate
-
Ethanol, Methanol, DMF
-
Glacial acetic acid
-
Round-bottom flasks, reflux condenser
-
Magnetic stirrer with hotplate
-
FT-IR spectrometer, UV-Vis spectrophotometer
-
Elemental analyzer
Step-by-Step Procedure:
Part A: Synthesis of the Schiff Base Ligand
-
Dissolve 1.41 g (10 mmol) of this compound in 50 mL of ethanol in a 100 mL round-bottom flask.
-
Add 1.22 g (10 mmol) of salicylaldehyde to the solution.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Reflux the mixture with stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[11]
-
Allow the reaction mixture to cool to room temperature. The precipitated solid is the Schiff base ligand.
-
Filter the solid, wash with cold ethanol, and dry in a desiccator.
-
Characterize the ligand using FT-IR (disappearance of C=O stretch of aldehyde, appearance of C=N imine stretch), and ¹H NMR spectroscopy.
Part B: Synthesis of the Cu(II) Complex
-
Dissolve the synthesized Schiff base ligand (e.g., 0.5 g) in a suitable solvent like a methanol/DMF mixture with gentle heating.
-
In a separate flask, dissolve an equimolar amount of copper(II) acetate monohydrate in methanol.
-
Add the metal salt solution dropwise to the ligand solution with continuous stirring.
-
Reflux the resulting mixture for 2-3 hours.
-
A colored precipitate of the metal complex will form.
-
Cool the mixture, filter the complex, wash with methanol, and dry.
-
Characterize the complex using:
-
FT-IR: To confirm the coordination of the ligand to the metal ion (shifts in the C=N and phenolic O-H bands).
-
UV-Vis Spectroscopy: To study the electronic transitions (d-d transitions and charge transfer bands).
-
Elemental Analysis: To determine the stoichiometry of the complex.
-
Magnetic Susceptibility: To determine the geometry of the complex.
-
Applications of the Resulting Functional Materials
The metal complexes derived from this compound Schiff bases have potential applications in several areas of materials science:
-
Chemosensors: The changes in the UV-Vis absorption or fluorescence spectra of these complexes upon binding with specific ions or molecules can be exploited for the development of selective and sensitive chemosensors. For instance, a Schiff base functionalized 1,2,4-triazole and pyrene derivative has been shown to be a highly selective and sensitive colorimetric sensor for Cu²⁺ ions.[12]
-
Catalysis: The transition metal centers in these complexes can act as catalytic sites for various organic transformations. For example, some Schiff base metal complexes have shown catalytic activity in oxidation reactions.[13]
-
Optoelectronics: Certain metal complexes of triazine derivatives have been investigated for their electroluminescent properties, suggesting their potential use in organic light-emitting diodes (OLEDs). A study on binuclear lead(II) complexes of a 1,2,4-triazine derivative demonstrated their application as the emitting layer in OLEDs.[14]
Conclusion and Future Outlook
This compound is a testament to how a single, well-designed molecule can serve as a versatile platform for the development of a diverse range of advanced materials. Its application as a highly effective corrosion inhibitor showcases its utility in protecting critical infrastructure. Furthermore, its facile conversion into Schiff base ligands opens up a vast field of coordination chemistry, leading to the creation of functional metal-organic materials with promising applications in sensing, catalysis, and optoelectronics. Future research in this area will likely focus on the synthesis of novel derivatives with tailored properties, the exploration of their application in cutting-edge technologies, and the development of more sustainable and scalable synthetic protocols. The continued investigation of this remarkable heterocycle is poised to yield further innovations in the ever-evolving field of materials science.
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El-Faham, A., et al. (2016). Hydrazino-methoxy-1,3,5-triazine Derivatives' Excellent Corrosion Organic Inhibitors of Steel in Acidic Chloride Solution. Molecules, 21(6), 714. [Link]
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Yıldırım, A., & Çetin, A. (2008). Synthesis and Characterization of 2,4,6-tris(hydrazino)-s-triazine and its Metal Complexes. Synthesis and Reactivity in Inorganic, Metal-Organic, and Nano-Metal Chemistry, 38(1), 52-56. [Link]
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El-Faham, A., et al. (2016). Hydrazino-methoxy-1,3,5-triazine Derivatives' Excellent Corrosion Organic Inhibitors of Steel in Acidic Chloride Solution. Molecules, 21(6), 714. [Link]
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Shakdofa, M. M. E., et al. (2014). Metal Complexes of Hydrazones and Their Biological, Analytical and Catalytic Applications: A Review. Journal of Molecular Structure, 1074, 317-331. [Link]
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Hsissou, R., et al. (2021). Corrosion Inhibition Properties of Triazine Derivatives Containing Carboxylic Acid and Amine Groups in 1.0 M HCl Solution. Industrial & Engineering Chemistry Research, 60(4), 1663-1674. [Link]
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Singh, K., et al. (2016). Synthesis, characterization and biological evaluation of triazine based schiff base metal complexes. European Chemical Bulletin, 5(3), 92-98. [Link]
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Al-Majthoub, M. M., et al. (2024). Bis(dimethylpyrazolyl)-aniline-s-triazine derivatives as efficient corrosion inhibitors for C-steel and computational studies. Royal Society Open Science, 11(5), 231757. [Link]
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Haldhar, R., et al. (2022). Electrochemical impedance spectroscopy (EIS) parameters derived after curve fitting in the absence and presence of several concentrations of HYD-1 and HYD-2 at 303 K. ResearchGate. [Link]
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Gaware, R. V., et al. (2021). Schiff Base Functionalized 1,2,4-Triazole and Pyrene Derivative for Selective and Sensitive Detection of Cu2+ ion in the Mixed Organic- Aqueous Media. Journal of Fluorescence, 31(6), 1645-1653. [Link]
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Al-Ghorbani, M., et al. (2019). Synthesis and Characterization of New Series of 1,3,5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. Molecules, 24(21), 3939. [Link]
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Al-Amiery, A. A., et al. (2012). Synthesis and characterization of some transition metal (II) complexes with 1,2,4-triazole schiff base. Journal of Chemical and Pharmaceutical Research, 4(11), 4811-4816. [Link]
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Lgaz, H., et al. (2022). Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. Journal of the Indian Chemical Society, 99(10), 100693. [Link]
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Bhaskar, R. S., et al. (2020). Synthesis, Characterization and Biological Studies of Some Transition Metal Complexes with Pyrazine Schiff Base Hydra zone Ligand. Jordan Journal of Chemistry, 15(2), 61-72. [Link]
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Li, Y., et al. (2023). Dimeric 1,3,5-triazinane-based derivatives as corrosion inhibitors for Q235 carbon steel in 1.0 mol per L HCl. RSC Advances, 13(10), 6536-6548. [Link]
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Al-Hamdani, A. A. S., et al. (2022). Synthesis, Characterization and Catalytic/Antimicrobial Activities of Some Transition Metal Complexes Derived from 2-Floro-N-((2-Hydroxyphenyl)Methylene)Benzohydrazide. Bioinorganic Chemistry and Applications, 2022, 8872332. [Link]
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Zhang, G., et al. (2023). Investigation on the synthesis of a triazine derivative and its corrosion inhibition performance in CO2-saturated brine. Journal of Molecular Liquids, 383, 122045. [Link]
-
Chandra, S., et al. (2017). Synthesis, characterization of 1,2,4-triazole Schiff base derived 3d-metal complexes: Induces cytotoxicity in HepG2, MCF-7 cell line, BSA binding fluorescence and DFT study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 171, 237-248. [Link]
-
Patil, S. M., et al. (2018). Transition metal complexes of a hydrazone derived from hydralazine hydrochloride and 3,5-di-tert-butylsalicylaldehyde. Transition Metal Chemistry, 43(1), 65-72. [Link]
-
Zhang, G., et al. (2023). Investigation on the synthesis of a triazine derivative and its corrosion inhibition performance in CO2-saturated brine. Journal of Molecular Liquids, 383, 122045. [Link]
-
Al-Hamdani, A. A. S., et al. (2022). Colorimetric Detection of Multiple Metal Ions Using Schiff Base 1-(2-Thiophenylimino)-4-(N-dimethyl)benzene. Molecules, 27(15), 4938. [Link]
-
Izquierdo, J., et al. (2021). Electrochemical Impedance Spectroscopy for the Measurement of the Corrosion Rate of Magnesium Alloys: Brief Review and Challenges. Materials, 14(11), 2897. [Link]
-
Rehman, A. U., et al. (2021). Synthesis and Characterization with Computational Studies of Metal Complexes of Methyl 2-((4-cyanophenyl)(hydroxy) methyl)acrylate: A New Biologically Active Multi-Functional Adduct. Molecules, 26(16), 4991. [Link]
-
Aghaei, R., et al. (2021). 1,2,4-triazine derived binuclear lead(ii) complexes: synthesis, spectroscopic and structural investigations and application in organic light-emitting diodes (OLEDs). RSC Advances, 11(42), 26034-26043. [Link]
Sources
- 1. Hydrazino-methoxy-1,3,5-triazine Derivatives' Excellent Corrosion Organic Inhibitors of Steel in Acidic Chloride Solution [pubmed.ncbi.nlm.nih.gov]
- 2. Hydrazino-methoxy-1,3,5-triazine Derivatives’ Excellent Corrosion Organic Inhibitors of Steel in Acidic Chloride Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. researchgate.net [researchgate.net]
- 6. Investigation on the synthesis of a triazine derivative and its corrosion inhibition performance in CO 2 -saturated brine: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. researchgate.net [researchgate.net]
- 8. ijcsi.pro [ijcsi.pro]
- 9. Synthesis, Characterization and Biological Studies of Some Transition Metal Complexes with Pyrazine Schiff Base Hydra zone Ligand | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]
- 10. Synthesis, characterization of 1,2,4-triazole Schiff base derived 3d-metal complexes: Induces cytotoxicity in HepG2, MCF-7 cell line, BSA binding fluorescence and DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Schiff Base Functionalized 1,2,4-Triazole and Pyrene Derivative for Selective and Sensitive Detection of Cu2+ ion in the Mixed Organic- Aqueous Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, Characterization and Catalytic/Antimicrobial Activities of Some Transition Metal Complexes Derived from 2-Floro-N-((2-Hydroxyphenyl)Methylene)Benzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 1,2,4-triazine derived binuclear lead(ii) complexes: synthesis, spectroscopic and structural investigations and application in organic light-emitting diodes (OLEDs) - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Hydrazino-6-methyl-1,2,4-triazin-5-ol
Welcome to the technical support guide for the synthesis of 3-Hydrazino-6-methyl-1,2,4-triazin-5-ol. This resource is designed for researchers, chemists, and drug development professionals to address common challenges and improve reaction yields. By understanding the underlying chemical principles and critical parameters, you can troubleshoot effectively and achieve more consistent, high-quality results.
The primary route to synthesizing this compound is through the nucleophilic substitution of a suitable precursor, typically 6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one or a 3-methylthio analogue, with hydrazine hydrate.[1][2] This reaction, known as hydrazinolysis, is robust but sensitive to several factors that can impact the final yield and purity.
Caption: A decision tree for troubleshooting low-yield reactions.
Validated Experimental Protocol
This protocol is synthesized from established methodologies for the hydrazinolysis of related triazine structures and represents a reliable starting point for optimization. [1][3] Materials:
-
6-Methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one (1 eq.)
-
Hydrazine Hydrate (6 eq.)
-
Ethanol (or Isopropyl Alcohol)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Buchner funnel and filter paper
Step-by-Step Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one (1.0 eq.).
-
Solvent Addition: Add ethanol to the flask to create a solution or slurry with a concentration of approximately 0.3-0.5 M. For example, use ~20 mL of ethanol per gram of starting material.
-
Reagent Addition: While stirring, carefully add hydrazine hydrate (6.0 eq.) to the mixture at room temperature.
-
Heating: Heat the reaction mixture to reflux using a heating mantle. Continue to stir vigorously. The mixture should become a homogeneous solution as it heats.
-
Monitoring: Allow the reaction to reflux for 2-3 hours. Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC).
-
Isolation: Once the reaction is complete, remove the flask from the heat and allow it to cool slowly to room temperature. A crystalline solid should begin to precipitate.
-
Precipitation: To maximize precipitation, cool the flask in an ice-water bath for 30-60 minutes.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with a small amount of cold ethanol to remove any residual hydrazine hydrate and soluble impurities.
-
Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight. The final product, this compound, should be a white to off-white crystalline solid.
References
-
Synthesis and antioxidant activity of 3-(2-R-ylidenehydrazinyl)-6-tert-butyl-4H-t[1][2][4]riazin-5-ones. Pharmacia.
- Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. SciRP.org.
- This compound. Benchchem.
-
(PDF) Synthesis and antioxidant activity of 3-(2-R-ylidenehydrazinyl)-6-tert-butyl-4H-t[1][2][4]riazin-5-ones. ResearchGate.
- Synthesis and Characterization of New Series of 1,3,5-Triazine Hydrazone Derivatives with Promising Antiprolifer
- 19.10: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts.
- 19.9 Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction. Organic Chemistry | OpenStax.
Sources
- 1. Synthesis and antioxidant activity of 3-(2-R-ylidenehydrazinyl)-6-tert-butyl-4H-[1,2,4]triazin-5-ones [pharmacia.pensoft.net]
- 2. Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents [scirp.org]
- 3. This compound|38736-23-1 [benchchem.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-Hydrazino-6-methyl-1,2,4-triazin-5-ol
Welcome to the technical support center for the purification of 3-Hydrazino-6-methyl-1,2,4-triazin-5-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-tested insights and troubleshooting strategies for common challenges encountered during the purification of this important heterocyclic compound. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the "why" behind each step, ensuring you can adapt and overcome experimental hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and problems encountered during the purification of this compound.
Q1: My crude product is a brownish, sticky solid. What are the likely impurities and how can I remove them?
A1: A brownish and sticky appearance in your crude this compound often points to the presence of unreacted starting materials, byproducts from side reactions, and residual solvent. The most common synthetic route involves the hydrazinolysis of a precursor like 6-methyl-3-thioxo-1,2,4-triazin-5-one or a similar derivative.[1][2]
-
Likely Impurities:
-
Unreacted Starting Material: The precursor may not have fully reacted.
-
Oxidation Products: The hydrazino group is susceptible to oxidation, which can lead to colored impurities.
-
Polymeric Byproducts: Self-condensation or other side reactions can form polymeric materials.
-
Residual Hydrazine Hydrate: Excess hydrazine hydrate can be trapped in the crude product.
-
-
Troubleshooting & Purification Strategy:
-
Initial Wash: Begin by triturating the crude solid with a non-polar solvent like diethyl ether or hexane. This will help remove non-polar impurities and can sometimes break down the sticky consistency.
-
Recrystallization: This is the most effective method for purifying this compound.[2] The choice of solvent is critical. Based on literature and experimental experience, a polar protic solvent is often the best choice.
-
Primary Recommendation: Recrystallize from hot ethanol or an ethanol/water mixture.[2] The compound is typically soluble in hot ethanol and sparingly soluble in cold ethanol, allowing for good recovery of pure crystals upon cooling.
-
Alternative Solvents: If ethanol does not yield satisfactory results, dimethylformamide (DMF) can be used, although its high boiling point can make removal more challenging.[1]
-
-
Q2: I'm getting a very low yield after recrystallization. What are the possible causes and how can I improve it?
A2: Low recovery from recrystallization is a frequent issue. The primary causes are using an inappropriate solvent system or procedural missteps.
-
Causality Analysis:
-
Solvent Choice: The ideal recrystallization solvent should dissolve the compound completely at an elevated temperature but poorly at low temperatures. If the compound has significant solubility in the cold solvent, you will lose a substantial amount of your product in the mother liquor.
-
Excessive Solvent: Using too much solvent to dissolve the crude product will keep more of your compound in solution even after cooling, drastically reducing the yield.
-
Premature Crystallization: If the solution cools too quickly, especially during filtration of insoluble impurities, the product can crash out prematurely, leading to losses on the filter paper.
-
Incomplete Crystallization: Not allowing sufficient time for crystallization or not cooling the solution to a low enough temperature will result in a lower yield.
-
-
Optimization Strategies:
-
Solvent Screening: If yields are consistently low with ethanol, perform small-scale solubility tests with other solvents like isopropanol, or solvent mixtures such as ethanol/water or ethyl acetate/ethanol.[2]
-
Minimize Solvent Volume: When dissolving the crude product, add the hot solvent portion-wise until the solid just dissolves. This ensures a supersaturated solution upon cooling.
-
Maintain Temperature During Hot Filtration: If you need to filter out insoluble impurities from the hot solution, pre-heat your funnel and receiving flask to prevent premature crystallization.
-
Controlled Cooling: Allow the hot, saturated solution to cool slowly to room temperature to encourage the formation of larger, purer crystals. Then, place it in an ice bath or refrigerator to maximize precipitation.
-
Mother Liquor Recovery: If you suspect significant product loss in the mother liquor, you can try to recover a second crop of crystals by concentrating the mother liquor and re-cooling. Be aware that this second crop may be less pure.
-
Q3: My "purified" product still shows impurities in its NMR spectrum. What's the next step?
A3: If recrystallization fails to remove persistent impurities, it's time to consider a more powerful purification technique like column chromatography.
-
When to Use Column Chromatography: This technique is particularly useful for separating compounds with similar solubility profiles, which can be difficult to resolve by recrystallization alone.
-
Column Chromatography Protocol:
-
Stationary Phase: Silica gel is the most common choice for compounds of this polarity.
-
Mobile Phase (Eluent): A solvent system of ethyl acetate/hexane or dichloromethane/methanol is a good starting point. The optimal ratio will depend on the specific impurities. Use thin-layer chromatography (TLC) to determine the best eluent system that provides good separation between your desired product and the impurities.
-
Procedure:
-
Prepare a concentrated solution of your impure compound.
-
Adsorb it onto a small amount of silica gel.
-
Carefully load it onto the top of your prepared column.
-
Elute with your chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
-
Q4: I am unsure if my final product is the correct compound. What analytical techniques should I use for characterization?
A4: Proper characterization is crucial to confirm the identity and purity of your this compound.
-
Primary Techniques:
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. The spectra should be compared with literature data if available.[1]
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound.
-
Melting Point (MP): A sharp melting point close to the literature value is a good indicator of purity. For a related compound, 6-tert-butyl-3-hydrazinyl-2H-[1][2][3]triazin-5-one, the melting point is reported as 261–262 °C.[1] While not the exact compound, it suggests a high melting point is expected.
-
-
Secondary Technique:
-
Infrared (IR) Spectroscopy: This can confirm the presence of key functional groups such as N-H, C=O, and C=N bonds.
-
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is the standard and most frequently successful method for purifying this compound.[2]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol. Heat the mixture to boiling (using a water bath or heating mantle) while stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If activated charcoal or other solid impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Data Presentation
| Parameter | Value/Range | Reference |
| Molecular Formula | C₄H₇N₅O | [2] |
| Molecular Weight | 141.13 g/mol | [2] |
| Typical Yield | 75-90% (from synthesis) | [2] |
| Recrystallization Solvents | Ethanol, Ethanol/Water, Ethyl Acetate | [2] |
| Solubility in DMSO | ~12.3 mg/mL | [2] |
Visualizations
Purification Workflow Diagram
Caption: General purification workflow for this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common purification issues.
References
-
Synthesis and antioxidant activity of 3-(2-R-ylidenehydrazinyl)-6-tert-butyl-4H-[1][2][3]triazin-5-ones. Pharmacia. [Link]
Sources
- 1. Synthesis and antioxidant activity of 3-(2-R-ylidenehydrazinyl)-6-tert-butyl-4H-[1,2,4]triazin-5-ones [pharmacia.pensoft.net]
- 2. This compound|38736-23-1 [benchchem.com]
- 3. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Antimicrobial Susceptibility Testing for Triazine Compounds
Introduction: The Unique Challenges of Triazine AST
Triazine-based compounds represent a promising class of antimicrobial agents, many of which function as dihydrofolate reductase (DHFR) inhibitors, disrupting essential metabolic pathways in bacteria.[1][2] However, their unique physicochemical properties often introduce challenges in standard antimicrobial susceptibility testing (AST) protocols, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][4]
This guide is designed for researchers and drug development professionals to navigate the common pitfalls encountered during the AST of triazine compounds. As your virtual application scientist, my goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions, ensuring the generation of accurate and reproducible Minimum Inhibitory Concentration (MIC) data.
Section 1: Foundational Protocol: Broth Microdilution for Triazine Compounds
The broth microdilution method is the gold standard for determining MIC values and is recommended for novel compounds.[3][5][6] The following is a reference protocol adapted for the specific needs of triazine compounds.
Core Experimental Workflow Diagram
Caption: General workflow for broth microdilution antimicrobial susceptibility testing.
Detailed Step-by-Step Protocol
-
Compound Stock Preparation:
-
Solvent Selection: Due to the often hydrophobic nature of triazine rings, Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent.[7][8]
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mg/mL or 200x the highest desired final concentration) in 100% DMSO. This minimizes the final DMSO concentration in the assay wells.
-
Storage: Store stock solutions at -20°C or below in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism (e.g., E. coli ATCC® 25922™).
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes, dilute this suspension into Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[5]
-
-
Plate Preparation and Inoculation:
-
Perform serial two-fold dilutions of the triazine compound stock solution directly in the 96-well microtiter plate using CAMHB. The final volume in each well before inoculation is typically 50 µL.
-
The final concentration of DMSO should ideally not exceed 1% v/v, as higher concentrations can inhibit bacterial growth.[7][9] Always include a solvent control (see QC table below).
-
Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.
-
-
Incubation and Reading:
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered when performing AST with triazine compounds.
Category A: Compound and Media Issues
Q1: My triazine compound precipitated after being diluted in the Mueller-Hinton broth. Are my results valid?
A1: No, the results are not valid. Precipitation of the test compound means the effective concentration in solution is unknown and significantly lower than the theoretical concentration, leading to a falsely elevated MIC.
-
Underlying Cause: Triazine compounds can be highly hydrophobic.[11] When a concentrated DMSO stock is diluted into the aqueous CAMHB, the compound may crash out of solution if its solubility limit is exceeded.
-
Troubleshooting Steps:
-
Reduce Starting Concentration: Lower the highest concentration being tested. If precipitation still occurs, the compound may not be suitable for standard aqueous broth microdilution.
-
Modify the Solvent System: While not standard CLSI protocol, for research purposes, the addition of a solubilizing agent like Tween 80 (at a final concentration of 0.002%) can help maintain solubility. However, this deviation must be validated with extensive controls, as the surfactant itself can affect bacterial growth and membrane permeability.
-
Check Stock Solution: Ensure your DMSO stock is fully dissolved before starting the dilution series. Vortex thoroughly.
-
Q2: I'm observing a hazy, "trailing" endpoint over several wells, making it difficult to determine the true MIC. What does this mean?
A2: This phenomenon, known as trailing, is characterized by reduced but persistent growth across a range of concentrations. It is a known issue, particularly with bacteriostatic agents like folate pathway inhibitors (e.g., sulfonamides and trimethoprim), which share a pathway with many triazines.[12]
-
Underlying Cause: Trailing can result from the bacteriostatic nature of the compound, where several generations are required for complete growth inhibition.[12] It can also be influenced by media composition and pH.[13] For folate synthesis inhibitors, depletion of thymidine in the medium can exacerbate this effect.
-
Troubleshooting Steps:
-
Adhere to Strict Reading Guidelines: The MIC should be recorded as the lowest concentration showing approximately 80% reduction in growth compared to the positive control well. This is a common practice for sulfonamides.
-
Check Incubation Time: Do not incubate beyond the recommended 20 hours for non-fastidious bacteria. Extended incubation can lead to the emergence of resistant mutants or the breakdown of the compound, making trailing appear more pronounced.
-
Verify Inoculum Density: An overly dense inoculum can overwhelm the drug at lower concentrations, leading to a trailing effect. Ensure your inoculum is standardized to a 0.5 McFarland before the final dilution.
-
Category B: Quality Control & Inoculum Issues
Q3: My QC strain (e.g., E. coli ATCC® 25922™) is giving an MIC result outside the acceptable range for a control antibiotic. What should I do?
A3: Do not report any results from the assay. An out-of-range QC result indicates a systemic error in the testing process.
-
Underlying Cause: This is a critical control failure. The cause could be related to the inoculum preparation, media quality, incubation conditions, antibiotic potency, or operator error.
-
Troubleshooting Logic:
Caption: Decision tree for troubleshooting out-of-range QC results.
Q4: The growth in my positive control (no drug) well is weak or absent.
A4: The assay is invalid. The positive control is essential to confirm that the bacteria are viable and that the media and incubation conditions can support growth.
-
Underlying Cause: This could be due to an improperly prepared (overly dilute) inoculum, inactive bacteria, or incorrect media.
-
Troubleshooting Steps:
-
Confirm Inoculum Viability: Re-culture your organism from frozen stock to ensure you are starting with a healthy culture.
-
Re-standardize Inoculum: Prepare a fresh 0.5 McFarland suspension and ensure the correct dilution factor is used to achieve the final target CFU/mL.
-
Check Media: Ensure you are using fresh, correctly prepared and stored CAMHB.
-
Data Presentation: Essential Quality Controls for Triazine AST
For every AST plate, a set of controls is mandatory to ensure the validity of the results.[6]
| Control Type | Purpose | Expected Result | Common Failure Reason |
| Growth Control | Confirms organism viability and proper incubation. | Turbid growth. | Inoculum too dilute; non-viable organism. |
| Sterility Control | Checks for media contamination. | Clear (no growth). | Contaminated media or reagents. |
| Solvent Control | Ensures the solvent (e.g., DMSO) is not inhibiting growth. | Turbid growth, equivalent to Growth Control. | Solvent concentration is too high. |
| QC Strain | Validates the entire testing system using a reference strain with a known MIC range for a standard antibiotic. | MIC within published CLSI M100 range.[14] | Systemic error (media, inoculum, incubation). |
Section 3: Mechanism of Action & Resistance Considerations
Understanding the mechanism of action is key to interpreting AST results. Many antimicrobial triazines are synthetic compounds designed to act as DHFR inhibitors, similar to trimethoprim.[1] DHFR is a critical enzyme in the folic acid synthesis pathway, which is required for the production of nucleotides and certain amino acids.[1][15]
-
Mechanism of Action: Triazine DHFR inhibitors bind to the active site of the enzyme, preventing the reduction of dihydrofolate to tetrahydrofolate. This starves the bacterium of essential precursors for DNA, RNA, and protein synthesis, leading to a bacteriostatic effect.
-
Potential for Resistance: Bacteria can develop resistance to DHFR inhibitors through several mechanisms, including:
-
Target Modification: Point mutations in the folA gene, which codes for DHFR, can reduce the binding affinity of the inhibitor.[2]
-
Target Overproduction: Increased expression of the DHFR enzyme.
-
Drug Efflux: Active transport of the compound out of the bacterial cell.
-
Plasmid-mediated Resistance: Acquisition of alternative, resistant DHFR enzymes.[16]
-
The "trailing" phenomenon discussed in the troubleshooting section is often linked to this bacteriostatic, metabolic mode of action.[12]
References
- Clinical and Laboratory Standards Institute. (2012).
- Schofield, C. B. (2012). Updating Antimicrobial Susceptibility Testing Methods.
- Clinical and Laboratory Standards Institute. (2009).
- Microbiology Info. (n.d.). Broth Microdilution.
- Clinical and Laboratory Standards Institute. (2024).
- Clinical and Laboratory Standards Institute. (2026). M100: Performance Standards for Antimicrobial Susceptibility Testing. CLSI.
- Saeed, A., et al. (2023). Study of the Reaction Mechanism of Triazines and Associated Species for H2S Scavenging. ACS Omega.
- Che, P., et al. (2020). Dihydrofolate reductase inhibitors for use as antimicrobial agents. PubMed.
- EUCAST. (2026). Expert Rules.
- Revankar, S. G., et al. (1997). Interpretation of Trailing Endpoints in Antifungal Susceptibility Testing by the National Committee for Clinical Laboratory Standards Method. Journal of Clinical Microbiology, 35(9), 2458–2461.
- Kim, H. N., et al. (2020). Mechanisms of antimicrobial and antiendotoxin activities of a triazine-based amphipathic polymer. Biotechnology and Bioengineering, 117(10), 2959-2970.
- Abdel-Wahab, B. F., et al. (2023). Synthesis, antimicrobial evaluation, and computational investigation of new triazine-based compounds via DFT and molecular docking. Scientific Reports, 13(1), 1930.
- ResearchGate. (2023). (PDF) Synthesis, antimicrobial evaluation, and computational investigation of new triazine-based compounds via DFT and molecular docking.
- Giske, C. G. (2015). EUCAST expert rules in antimicrobial susceptibility testing. Clinical Microbiology and Infection, 21(1), 1-2.
- ResearchGate. (2023). A Review on the Reported Antibacterial Activity of 1,3,5-Triazine.
- ResearchGate. (2023).
- Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.
- Reeve, S. M., et al. (2016). Prospective Screening of Novel Antibacterial Inhibitors of Dihydrofolate Reductase for Mutational Resistance. Antimicrobial Agents and Chemotherapy, 60(9), 5620–5626.
- Wadhwani, T., et al. (2008). Effect of various solvents on bacterial growth in context of determining MIC of various antimicrobials. The Internet Journal of Microbiology, 7(1).
- ResearchGate. (2009). (PDF) Effect of various solvents on bacterial growth in context of determining MIC of various antimicrobials.
- EUCAST. (2026). Clinical Breakpoint Tables.
- Desai, N. C., et al. (2015). Synthesis and antimicrobial studies of s-triazine based heterocycles. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 944-951.
- GATE Energy. (2014). H2S Scavenging: Using Triazine.
- Revankar, S. G., et al. (1997).
- Clinical and Laboratory Standards Institute. (2024). CLSI M100™.
- ResearchGate. (2015).
- Mao, Y., et al. (2023). Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing. PeerJ, 11, e16456.
- Saeed, A., et al. (2023). Study of the Reaction Mechanism of Triazines and Associated Species for H2S Scavenging. ACS Omega.
- Lameira, J., et al. (2020).
- Collares, F. M., et al. (2022).
- ResearchGate. (1997).
- ResearchGate. (2015). (PDF) EUCAST expert rules in antimicrobial susceptibility testing.
- National Institute for Communicable Diseases. (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method.
- ResearchGate. (2020). Dihydrofolate reductase inhibitors for use as antimicrobial agents | Request PDF.
- Shimadzu Scientific Instruments. (n.d.).
- Lee, W. G., et al. (2015). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories.
- Chamkalani, A., et al. (2020). Solubility and Activity Coefficients of Three Triazine-Type Compounds in Various Low Ionic Strength Aqueous Solutions.
- Fothergill, A. W., et al. (2012). Comparison of MICs of Fluconazole and Flucytosine When Dissolved in Dimethyl Sulfoxide or Water. Antimicrobial Agents and Chemotherapy, 56(6), 3451–3452.
- Zhou, C., et al. (2008). Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 18(4), 1308–1311.
- Kuvaeva, Z. I., et al. (2022). Synthesis and evaluation of antimicrobial activity of new 1,3,5-triazine derivatives. Pharmacy & Pharmacology, 10(2), 168-177.
- Cal, A. M., et al. (2004). The Trailing End Point Phenotype in Antifungal Susceptibility Testing Is pH Dependent. Antimicrobial Agents and Chemotherapy, 48(6), 2333–2335.
- ResearchGate. (n.d.). Solvent in MIC and for antimicrobial activity?.
- Q world Medical Education & FRCPathPrep. (2024). FRCPath Medical Microbiology Tutorials: EUCAST reading guide for broth microdilution.
- Then, R. L. (2003). Antimicrobial Dihydrofolate Reductase Inhibitors - Achievements and Future Options. Current Medicinal Chemistry, 10(8), 637-653.
- Pharmacy, D. (2021). Antimicrobials: Mechanism of action. YouTube.
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Validation & Comparative
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 3-Hydrazino-6-methyl-1,2,4-triazin-5-ol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. This guide provides an in-depth comparison of potential analytical methods for the quantification of 3-Hydrazino-6-methyl-1,2,4-triazin-5-ol, a reactive triazine derivative with significant applications in medicinal and materials chemistry.[1] As a Senior Application Scientist, my objective is to provide not just procedural steps, but the scientific rationale behind the selection of validation parameters and experimental design, ensuring that every protocol is a self-validating system.
The Critical Role of Method Validation
The objective of analytical method validation is to demonstrate that a method is suitable for its intended purpose.[2] For a compound like this compound, which serves as a building block in the synthesis of diverse heterocyclic compounds,[1] a validated analytical method is crucial for ensuring the quality and consistency of starting materials and final products. This guide will adhere to the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[3][4][5]
Comparing Analytical Techniques for this compound
The choice of an analytical method is contingent on the specific requirements of the analysis, such as the nature of the sample, the expected concentration of the analyte, and the required precision and accuracy. Here, we compare two common and powerful techniques: High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry.
High-Performance Liquid Chromatography (HPLC): A High-Fidelity Approach
HPLC is the workhorse of modern pharmaceutical analysis, offering high resolution and sensitivity for the separation, identification, and quantification of individual components in a mixture.
Causality of Experimental Choices: A reversed-phase HPLC method is proposed due to the polar nature of this compound. The C18 stationary phase provides a non-polar surface, and a polar mobile phase allows for the retention and subsequent elution of the analyte. The inclusion of a buffer in the mobile phase is critical to control the ionization state of the triazine derivative, ensuring reproducible retention times.
Experimental Workflow for HPLC Method Validation
Caption: Workflow for HPLC Method Validation.
Detailed Experimental Protocol for HPLC Validation:
Specificity: To demonstrate specificity, a solution of this compound is injected, and the retention time of the main peak is recorded. In parallel, a placebo (a mixture of all formulation components except the active ingredient) and solutions of known impurities or degradation products are injected to ensure they do not interfere with the analyte peak.
Linearity and Range: Linearity is established by preparing a series of at least five concentrations of this compound reference standard. The peak area of each solution is plotted against its concentration, and a linear regression analysis is performed. The correlation coefficient (r²) should be ≥ 0.999. The range is the interval between the upper and lower concentrations that have been demonstrated to have acceptable linearity, accuracy, and precision.
Accuracy: The accuracy of the method is determined by the recovery of a known amount of analyte spiked into a placebo formulation. This is typically performed at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) with three replicates at each level. The percentage recovery is calculated.
Precision:
-
Repeatability (Intra-assay precision): Six replicate injections of a single concentration of the analyte are performed on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) of the peak areas is calculated.
-
Intermediate Precision: The analysis is repeated on a different day, with a different analyst, and/or on a different instrument. The RSD is calculated to assess the variability.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD is the lowest concentration of the analyte that can be detected but not necessarily quantified. LOQ is the lowest concentration that can be determined with acceptable precision and accuracy. These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Robustness: The robustness of the method is evaluated by making small, deliberate variations in the method parameters, such as the mobile phase composition (e.g., ±2% organic phase), column temperature (e.g., ±5°C), and flow rate (e.g., ±0.1 mL/min). The effect on the results is observed to ensure the method remains reliable under minor fluctuations.
Data Summary Table for HPLC Validation:
| Validation Parameter | Acceptance Criteria | Hypothetical Experimental Results |
| Specificity | No interference at the retention time of the analyte | The analyte peak is well-resolved from placebo and impurity peaks. |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | Defined by linear, accurate, and precise measurements | 5 - 50 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (RSD) | Repeatability: ≤ 2.0% Intermediate: ≤ 3.0% | Repeatability: 0.8% Intermediate: 1.5% |
| LOD | Signal-to-Noise ≥ 3:1 | 0.1 µg/mL |
| LOQ | Signal-to-Noise ≥ 10:1 | 0.3 µg/mL |
| Robustness | No significant impact on results | The method is robust to minor changes in mobile phase, temperature, and flow rate. |
UV-Visible Spectrophotometry: A Rapid and Cost-Effective Alternative
UV-Visible spectrophotometry is a simpler and more accessible technique that can be suitable for the quantification of this compound in bulk form or in simple formulations, provided there are no interfering substances that absorb at the same wavelength.
Causality of Experimental Choices: The selection of the analytical wavelength (λmax) is the most critical step. This is the wavelength at which the analyte exhibits maximum absorbance, providing the highest sensitivity and minimizing potential interference. The choice of solvent is also important; it must be transparent in the wavelength range of interest and should not react with the analyte.
Experimental Workflow for UV-Vis Spectrophotometry Method Validation
Caption: Workflow for UV-Vis Spectrophotometry Method Validation.
Detailed Experimental Protocol for UV-Vis Validation:
Specificity: A UV scan of the analyte solution is performed to determine the λmax. The absorbance of a placebo solution is also measured at this wavelength to ensure it does not contribute to the signal.
Linearity and Range: A series of at least five dilutions of the reference standard are prepared, and their absorbance is measured at the λmax. A calibration curve of absorbance versus concentration is plotted, and the correlation coefficient is determined.
Accuracy: Accuracy is assessed by spiking a placebo with a known concentration of the analyte at three different levels and measuring the recovery.
Precision: Repeatability is determined by analyzing six independent samples of the same concentration. Intermediate precision is evaluated by repeating the analysis on a different day or with a different analyst.
LOD and LOQ: These are determined from the calibration curve using the standard deviation of the y-intercepts of the regression lines and the slope.
Robustness: The effect of small variations in pH of the solution or different spectrophotometer instruments can be evaluated.
Data Summary Table for UV-Vis Validation:
| Validation Parameter | Acceptance Criteria | Hypothetical Experimental Results |
| Specificity | Placebo shows negligible absorbance at λmax | Placebo absorbance is less than 2% of the analyte's absorbance. |
| Linearity (r²) | ≥ 0.999 | 0.9992 |
| Range | Defined by linear, accurate, and precise measurements | 2 - 20 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.1% - 101.5% |
| Precision (RSD) | Repeatability: ≤ 2.0% Intermediate: ≤ 3.0% | Repeatability: 1.1% Intermediate: 1.8% |
| LOD | Calculated from calibration curve | 0.2 µg/mL |
| LOQ | Calculated from calibration curve | 0.6 µg/mL |
| Robustness | No significant impact on results | The method is robust to minor changes in pH. |
Conclusion: Selecting the Appropriate Method
Both HPLC and UV-Visible spectrophotometry can be validated to provide reliable methods for the quantification of this compound.
-
HPLC is the superior choice for analyzing complex matrices where specificity is a major concern, such as in finished drug products or stability samples. Its ability to separate the analyte from impurities and degradation products is a significant advantage.
-
UV-Visible Spectrophotometry offers a rapid, cost-effective, and straightforward alternative for the analysis of the bulk drug substance or simple formulations where interfering substances are not expected.
The final selection of the analytical method should be based on a risk assessment that considers the intended application of the method and the regulatory requirements. Regardless of the method chosen, a comprehensive validation as outlined in this guide is essential to ensure the generation of trustworthy and scientifically sound data.
References
-
ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. [Link]
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Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]
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ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
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Quality Guidelines. International Council for Harmonisation. [Link]
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Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]
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Quality: specifications, analytical procedures and analytical validation. European Medicines Agency. [Link]
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- 5. Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA) [ema.europa.eu]
A Comparative Guide to the Anticancer Effects of Triazine Derivatives for Researchers and Drug Development Professionals
The therapeutic landscape of oncology is in a perpetual state of evolution, driven by the pursuit of novel chemical entities that can offer enhanced efficacy and selectivity against malignant cells. Among the myriad of heterocyclic scaffolds explored in medicinal chemistry, the 1,3,5-triazine core has emerged as a particularly privileged structure in the design of anticancer agents.[1][2] This is evidenced by the clinical success of drugs such as altretamine for ovarian cancer, gedatolisib for metastatic breast cancer, and enasidenib for leukemia.[1] The versatility of the triazine ring, with its three modifiable positions, allows for the generation of diverse molecular architectures capable of interacting with a wide array of biological targets crucial for cancer cell survival and proliferation.[2][3]
This guide provides a comparative analysis of the anticancer effects of various classes of triazine derivatives, drawing upon experimental data to offer a clear perspective on their performance against different cancer cell lines and in comparison to established anticancer drugs. We will delve into their mechanisms of action, supported by signaling pathway diagrams, and provide detailed protocols for key in vitro assays to facilitate the replication and further exploration of these promising compounds.
I. Comparative Efficacy of Triazine Derivatives: A Data-Driven Overview
The anticancer activity of triazine derivatives is profoundly influenced by the nature of the substituents on the triazine core.[2] This structure-activity relationship dictates the compound's biological target and its potency. Below, we compare the in vitro efficacy of different classes of triazine derivatives against various cancer cell lines.
Phenylamino-Substituted s-Triazine Derivatives
A study comparing mono-, di-, and tri-substituted phenylamino-s-triazine derivatives against human breast adenocarcinoma (MCF-7) and murine colon carcinoma (C26) cell lines revealed significant differences in their cytotoxic potential. Notably, some of these derivatives exhibited greater potency than the standard chemotherapeutic agents paclitaxel (PTX) and doxorubicin (DOX).[4]
| Derivative Class | Compound | Substitution Pattern | MCF-7 IC₅₀ (µM) | C26 IC₅₀ (µM) | Standard Drug IC₅₀ (µM) |
| Mono-substituted | 1d | 4-CH₃-Ar | 0.2 | - | PTX: 2.35, DOX: 10.52 |
| 1a-c | Various | 1.77 - 13.46 | 1.77 - 13.46 | PTX: 4.32, DOX: 8.06 | |
| Tri-substituted | 2d | 4-CH₃-Ar, dipiperidinyl | 6.54 | 0.38 | PTX: 2.35, DOX: 10.52 |
| 3e | 4-NO₂-Ar, dimorpholino | Potent | Potent | PTX: 4.32, DOX: 8.06 | |
| 3b | 4-F-Ar, dimorpholino | 6.19 | - | PTX: 2.35, DOX: 10.52 | |
| 3a | 4-Cl-Ar, dimorpholino | - | 1.21 | PTX: 4.32, DOX: 8.06 |
Data synthesized from a comparative study on phenylamino-s-triazine derivatives.[4]
The mono-substituted derivative 1d demonstrated exceptional potency against the MCF-7 cell line, surpassing both paclitaxel and doxorubicin.[4] Among the tri-substituted derivatives, 2d and 3e showed strong anticancer activity against both cell lines, with 2d being particularly effective against the C26 colon cancer line.[4] The presence of electron-withdrawing groups, such as fluoro and nitro substituents, on the phenylamino scaffold appears to contribute to the enhanced cytotoxic activity.[4]
Triazine Derivatives as Kinase Inhibitors
A significant number of triazine derivatives exert their anticancer effects by inhibiting key kinases involved in cell growth and survival signaling pathways.[5]
The EGFR is a well-established target in cancer therapy, and several triazine derivatives have been developed as potent inhibitors.
| Compound | Target | Cancer Cell Line | IC₅₀ | Standard Drug | Standard Drug IC₅₀ |
| Compound 12 | EGFR | - | 36.8 nM | - | - |
| Compound 18 | EGFR | HCT116 | 500 nM | Tamoxifen | 69 nM |
| Compounds 15, 16, 17 | EGFR | - | 305.1, 286.9, 229.4 nM | Erlotinib | - |
Data compiled from studies on EGFR-inhibiting triazine derivatives.[4][6]
Hybrid quinazoline-1,3,5-triazine derivatives have shown particular promise as EGFR inhibitors. For instance, compound 12 , which incorporates morpholine and aniline substitutions, exhibited a potent IC₅₀ of 36.8 nM against the EGFR enzyme.[4][6] Another series of 1,3,5-triazine-based pyrazole derivatives also demonstrated excellent EGFR inhibitory activity, with compounds 15, 16, and 17 showing IC₅₀ values in the nanomolar range, comparable to the standard EGFR inhibitor erlotinib.[4]
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that is frequently dysregulated in cancer. Triazine derivatives have been designed to target this pathway effectively.
| Compound | Target | Cancer Cell Line | IC₅₀ | Key Finding |
| Compound 4f | EGFR/PI3K/mTOR | HCT-116 | - | Showed remarkable PI3K/AKT/mTOR inhibitory activity and induced apoptosis.[7] |
A notable example is the 1,3,5-triazine derivative 4f , which not only inhibits EGFR but also demonstrates significant inhibitory activity against the downstream PI3K/Akt/mTOR signaling cascade in HCT-116 cells, leading to apoptosis.[7]
Dihydrofolate Reductase (DHFR) Inhibitors
DHFR is a crucial enzyme in the synthesis of nucleotides, and its inhibition is a validated anticancer strategy. Certain triazine derivatives have been developed as potent DHFR inhibitors.
| Compound | Target | Cancer Cell Line | IC₅₀ | Standard Drug |
| 11e | DHFR | A549 (Non-small cell lung cancer) | 28 nM | Methotrexate |
| 9a | DHFR | A549 | 42 nM | Methotrexate |
| 8e | DHFR | A549 | 50 nM | Methotrexate |
| 10e | DHFR | A549 | 62 nM | Methotrexate |
Data from a study evaluating tri-amino-substituted 1,3,5-triazine derivatives.[8]
In a study evaluating two series of tri-amino-substituted 1,3,5-triazine derivatives, several compounds exhibited higher cytotoxic activity against the A549 non-small cell lung cancer cell line than the classical DHFR inhibitor, methotrexate.[8] Compounds 11e, 9a, 8e, and 10e displayed impressive IC₅₀ values in the nanomolar range, highlighting their potential as highly effective anticancer agents targeting nucleotide metabolism.[8]
II. Mechanisms of Action: Unraveling the Signaling Pathways
The anticancer effects of triazine derivatives are underpinned by their ability to modulate critical cellular processes, primarily through the inhibition of signaling pathways essential for cancer cell proliferation and survival, and the induction of programmed cell death (apoptosis).
Inhibition of the EGFR-PI3K-Akt-mTOR Signaling Pathway
Many potent triazine derivatives function by targeting the EGFR and its downstream PI3K/Akt/mTOR signaling cascade.[7] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism.
Caption: Inhibition of the EGFR-PI3K-Akt-mTOR pathway by triazine derivatives.
As illustrated, specific triazine derivatives can inhibit EGFR at the cell surface, preventing the initiation of the signaling cascade.[4][6] Others can directly inhibit PI3K within the cytoplasm, thereby blocking the downstream activation of Akt and mTOR.[7] The net result of this inhibition is a halt in cell proliferation and a reduction in cell survival.
Induction of Apoptosis
Beyond cytostatic effects, many triazine derivatives are cytotoxic, actively inducing apoptosis in cancer cells.[7][9] This is a highly desirable trait for an anticancer agent, as it leads to the elimination of malignant cells.
Caption: General mechanism of apoptosis induction by triazine derivatives.
The induction of apoptosis by triazine derivatives can occur through various mechanisms, including the generation of reactive oxygen species (ROS) and the disruption of the mitochondrial membrane potential (MMP).[9] These events trigger the activation of a cascade of enzymes known as caspases, which are the executioners of apoptosis, leading to controlled cell death.
III. Experimental Protocols for In Vitro Evaluation
To ensure the reproducibility and rigorous evaluation of novel triazine derivatives, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key in vitro assays.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Workflow Diagram:
Caption: Step-by-step workflow of the MTT assay.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[3]
-
Compound Treatment: Treat the cells with various concentrations of the triazine derivatives and a vehicle control. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[3]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.[3]
-
Solubilization: Add 100 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[3][10]
-
Absorbance Reading: Gently shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[11] Read the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Subtract the background absorbance from the readings and calculate the percentage of cell viability relative to the vehicle control. IC₅₀ values can be determined by plotting cell viability against the logarithm of the compound concentration.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Detailed Protocol:
-
Cell Preparation: Induce apoptosis in cells by treating them with the triazine derivatives for the desired time. Include both negative (untreated) and positive (e.g., staurosporine-treated) controls.[12]
-
Cell Harvesting: Harvest both adherent and suspension cells and wash them twice with cold PBS.[13]
-
Cell Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of 1 x 10⁶ cells/mL.[14]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL stock).[14]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14][15]
-
Final Preparation: Add 400 µL of 1X Annexin-binding buffer to each tube and keep the samples on ice.[15]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry as soon as possible, measuring FITC fluorescence (e.g., FL1 channel) and PI fluorescence (e.g., FL3 channel).[15]
Cell Cycle Analysis
This method uses PI staining and flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Detailed Protocol:
-
Cell Treatment and Harvesting: Treat cells with the triazine derivatives and harvest them as described for the apoptosis assay.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol while gently vortexing and fix on ice for at least two hours.[16]
-
Washing: Wash the fixed cells with PBS to remove the ethanol.[16]
-
Staining: Resuspend the cell pellet in a staining buffer containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to prevent staining of double-stranded RNA.[16]
-
Incubation: Incubate the cells in the dark for at least 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer to generate a histogram of DNA content versus cell count.[17] This will allow for the quantification of cells in each phase of the cell cycle.
IV. Conclusion and Future Directions
Triazine derivatives represent a highly versatile and promising scaffold for the development of novel anticancer agents.[3] The extensive research into this class of compounds has yielded potent inhibitors of key oncogenic pathways, including the EGFR-PI3K-Akt-mTOR cascade and DHFR.[4][7][8] The comparative data presented in this guide highlight the significant potential of certain triazine derivatives to surpass the efficacy of standard-of-care chemotherapeutic drugs in vitro.
Future research should focus on several key areas. Firstly, head-to-head comparative studies of triazine derivatives with different mechanisms of action are needed to better understand their relative strengths and potential for combination therapies. Secondly, in vivo studies are crucial to validate the promising in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of these compounds. Finally, the exploration of novel substitutions on the triazine core, guided by structure-activity relationship studies, will undoubtedly lead to the discovery of even more potent and selective anticancer agents. The detailed experimental protocols provided herein should serve as a valuable resource for researchers dedicated to advancing the field of triazine-based cancer therapeutics.
V. References
-
Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach. RSC Publishing. Available at: [Link]
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Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science. Available at: [Link]
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Triazine derivatives with different anticancer activity mechanisms. ResearchGate. Available at: [Link]
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Antitumor Activity of s-Triazine Derivatives: A Systematic Review. PubMed. Available at: [Link]
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Antitumor Activity of s-Triazine Derivatives: A Systematic Review. PMC - PubMed Central. Available at: [Link]
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The Antitumor Activity of s-Triazine Derivatives. Encyclopedia.pub. Available at: [Link]
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Anticancer s-triazine drugs (I–III) in phase III clinical trials. ResearchGate. Available at: [Link]
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Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades. ACS Omega. Available at: [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Available at: [Link]
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Determining Cell Cycle Stages by Flow Cytometry. ResearchGate. Available at: [Link]
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3.5. Annexin V-FITC/PI Staining. Bio-protocol. Available at: [Link]
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MTT Assay Protocol. Springer Nature Experiments. Available at: [Link]
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Synthesis, characterization, and antiproliferative and apoptosis inducing effects of novel s-triazine derivatives. New Journal of Chemistry (RSC Publishing). Available at: [Link]
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Molecular docking studies of novel s-triazine derivatives incorporating amino methoxy chalcone for EGFR inhibitor in breast cancer. Pharmacy Education. Available at: [Link]
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Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. Available at: [Link]
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Safety Operating Guide
Navigating the Disposal of 3-Hydrazino-6-methyl-1,2,4-triazin-5-ol: A Guide for Laboratory Professionals
The core principle of this guide is risk mitigation. The triazine ring, while a common scaffold in pharmaceuticals, can present disposal challenges.[2] Furthermore, the presence of a hydrazino functional group introduces considerations of reactivity and toxicity, as hydrazine and its derivatives are known to be hazardous materials.[3][4] This guide is designed to provide you, our trusted colleagues in research and development, with the essential, immediate safety and logistical information needed for the responsible management of this chemical waste.
Immediate Safety Protocols: The First Line of Defense
Before initiating any disposal procedure, ensuring the appropriate personal protective equipment (PPE) is in place is paramount. The potential hazards of 3-Hydrazino-6-methyl-1,2,4-triazin-5-ol, inferred from related compounds, necessitate a comprehensive approach to personal safety.
Essential Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Triazine derivatives can cause serious eye irritation. A face shield offers an additional layer of protection against splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | To prevent skin contact, as related compounds can cause skin irritation. |
| Protective Clothing | A laboratory coat must be worn. | To protect against accidental spills and contamination of personal clothing.[4] |
| Respiratory Protection | All handling and disposal must be conducted in a certified chemical fume hood. | To prevent inhalation of any dust or vapors, as some triazine compounds may cause respiratory irritation. |
Step-by-Step Disposal Protocol
The recommended disposal route for this compound is through a licensed professional waste disposal service. This ensures that the compound is managed in compliance with all federal, state, and local regulations.[3] For small quantities, a chemical treatment to neutralize the hydrazino group may be considered prior to collection by a waste disposal service.
Method 1: Direct Disposal via Licensed Contractor (Preferred Method)
-
Segregation and Labeling:
-
Isolate waste this compound from other waste streams to prevent inadvertent reactions.
-
Use a clearly labeled, sealed, and appropriate container for solid waste. The label should include: "HAZARDOUS WASTE," the full chemical name "this compound," and any known hazard symbols (e.g., irritant).
-
-
Storage:
-
Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]
-
Ensure the storage area is designated for hazardous waste and has secondary containment.
-
-
Arranging for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to schedule a pickup.
-
Provide them with all necessary information about the waste, including its chemical name and quantity.
-
Method 2: Chemical Neutralization of Small Quantities (Expert Use Only)
This procedure should only be performed by personnel experienced in handling hazardous chemicals and with a thorough understanding of the potential reactions. The goal is to oxidize the hydrazino group, reducing its reactivity and toxicity. A common method for hydrazine waste is treatment with a hypochlorite solution.[6][7]
Protocol for Neutralization:
-
Preparation (in a chemical fume hood):
-
Neutralization:
-
Slowly and with constant stirring, add the 5% sodium hypochlorite solution to the diluted waste solution. An equal volume of the hypochlorite solution is a general guideline.[7]
-
Be aware of potential gas evolution (nitrogen) and a possible exothermic reaction. Proceed with caution.
-
-
Verification and Disposal:
-
After the reaction has subsided, test the solution for the absence of hydrazine.
-
The neutralized solution should be collected in a labeled hazardous waste container and disposed of through a licensed waste disposal service, as it may still contain the triazine ring and other byproducts.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
In Case of a Spill
Accidental spills should be handled promptly and safely.
-
Evacuate and Alert: Evacuate the immediate area and alert colleagues and your supervisor.
-
Assess the Spill: Determine the extent of the spill and if it is manageable with available resources. For large spills, contact your institution's emergency response team.
-
Containment and Cleanup (for small spills):
Conclusion
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound. Always consult your institution's specific safety guidelines and local regulations to ensure full compliance.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
